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  • Product: 2-[(4-Iodophenyl)amino]acetic acid
  • CAS: 13370-63-3

Core Science & Biosynthesis

Foundational

what is the chemical structure of 2-[(4-Iodophenyl)amino]acetic acid

An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, synthesis, and potential applications of 2-[(4-Iodophenyl)amino]acetic acid. This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, synthesis, and potential applications of 2-[(4-Iodophenyl)amino]acetic acid.

This technical guide provides a comprehensive overview of 2-[(4-Iodophenyl)amino]acetic acid, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document will delve into the compound's chemical identity, physicochemical properties, synthesis methodologies, and potential biological relevance, offering a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

2-[(4-Iodophenyl)amino]acetic acid, also known as N-(4-iodophenyl)glycine, is a derivative of the simplest amino acid, glycine. Its structure is characterized by a secondary amine linkage between the nitrogen atom of the glycine moiety and a phenyl ring substituted with an iodine atom at the para (4) position.

It is crucial to distinguish this compound from its structural isomer, 2-amino-2-(4-iodophenyl)acetic acid, an alpha-amino acid where the amino and iodophenyl groups are attached to the same alpha-carbon. The placement of the amino group fundamentally alters the molecule's chemical and biological properties.

Visualizing the Core Structure:

Caption: Chemical structure of 2-[(4-Iodophenyl)amino]acetic acid.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-[(4-Iodophenyl)amino]acetic acid
Synonyms N-(4-iodophenyl)glycine
CAS Number 13370-63-3[1]
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]

Physicochemical Properties

The physicochemical properties of 2-[(4-Iodophenyl)amino]acetic acid are essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 121-123 °C[2]
Purity ≥98%[1]

Synthesis Methodologies

The synthesis of N-aryl glycines, such as 2-[(4-Iodophenyl)amino]acetic acid, can be approached through several established synthetic strategies. The selection of a particular method depends on factors like starting material availability, desired scale, and laboratory capabilities. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. A third approach involves reductive amination.

Ullmann-Type Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. For the synthesis of N-aryl glycines, a modification of this reaction can be employed using an amino acid as the amine source. Research has shown that amino acids can accelerate the Ullmann-type coupling of aryl halides.

Conceptual Workflow for Ullmann-Type Synthesis:

Ullmann_Condensation_Workflow Start 4-Iodoaniline + Chloroacetic Acid Reaction Reaction in the presence of a Copper Catalyst and Base Start->Reaction Reactants Workup Acidification and Purification Reaction->Workup Crude Product Product 2-[(4-Iodophenyl)amino]acetic acid Workup->Product Purified Product

Caption: Conceptual workflow for the synthesis of 2-[(4-Iodophenyl)amino]acetic acid via an Ullmann-type reaction.

Buchwald-Hartwig Amination

A more modern and often milder alternative to the Ullmann condensation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for forming C-N bonds. The reaction typically employs a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide. This method is known for its broad substrate scope and tolerance of various functional groups.

Conceptual Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Start Glycine + 1-Iodo-4-nitrobenzene Reaction Pd-catalyzed cross-coupling with a suitable ligand and base Start->Reaction Reduction Reduction of the nitro group Reaction->Reduction Product 2-[(4-Iodophenyl)amino]acetic acid Reduction->Product

Caption: Conceptual workflow for a multi-step synthesis of 2-[(4-Iodophenyl)amino]acetic acid potentially involving a Buchwald-Hartwig amination.

Reductive Amination Approach

Another viable synthetic route involves the reaction of an aniline derivative with a glyoxylic acid equivalent, followed by a reduction step. This method avoids the use of halogenated acetic acid derivatives.

Experimental Protocol: Reductive Amination

A general procedure for the synthesis of N-substituted phenyl glycines involves the condensation of a substituted aniline with glyoxylic acid, followed by in-situ hydrogenation.

Step 1: Imine Formation

  • In a suitable reaction vessel, dissolve the substituted aniline (e.g., 4-iodoaniline) in a solvent such as methanol.

  • Add an aqueous solution of glyoxylic acid to the aniline solution.

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

Step 2: Hydrogenation

  • To the reaction mixture containing the imine, add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas.

  • The reaction is typically heated and stirred until the consumption of hydrogen ceases, indicating the completion of the reduction.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and carefully filter to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • The crude N-(4-iodophenyl)glycine can be purified by recrystallization from an appropriate solvent system to afford the final product.

Potential Applications and Biological Relevance

While specific biological activities for 2-[(4-Iodophenyl)amino]acetic acid are not extensively documented in publicly available literature, the broader class of N-phenylglycine derivatives has garnered significant interest in medicinal chemistry.

Anti-inflammatory Potential: A study on a series of N-(4-substituted phenyl)glycine derivatives has demonstrated their potential as anti-inflammatory agents.[3][4] The research involved synthesizing various derivatives and evaluating their ability to reduce inflammation in a carrageenan-induced rat paw edema model.[3][4] This suggests that the N-phenylglycine scaffold could serve as a valuable starting point for the design of novel anti-inflammatory drugs. The iodo-substitution in 2-[(4-Iodophenyl)amino]acetic acid may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation in this area.

Synthetic Intermediate: N-substituted glycines are versatile building blocks in organic synthesis. They can be used in the preparation of more complex molecules, including heterocyclic compounds and peptidomimetics. The presence of the iodophenyl group offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, allowing for the construction of a diverse library of compounds for drug discovery screening.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the iodophenyl ring, a singlet for the methylene (-CH₂-) protons of the glycine backbone, and a broad singlet for the amine (N-H) proton. The carboxylic acid proton may be observable as a broad singlet, or it may undergo exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic chemical shift. Signals for the methylene carbon and the carbonyl carbon of the carboxylic acid would also be present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. Aromatic C-H and C=C stretching vibrations would also be observed.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern could provide further structural information.

Conclusion

2-[(4-Iodophenyl)amino]acetic acid is a compound with a well-defined chemical structure that can be synthesized through established methods in organic chemistry. While its specific biological activities require further investigation, the broader class of N-phenylglycine derivatives shows promise, particularly in the development of anti-inflammatory agents. The synthetic versatility of this molecule, owing to the presence of the iodophenyl group, makes it a valuable intermediate for the synthesis of more complex and potentially bioactive compounds. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

References

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

    • Materials & Methods. Organic Syntheses. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

  • (R)-2-Amino-2-(4-iodophenyl)acetic acid | C8H8INO2 | CID 7046873. PubChem. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. ResearchGate. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Bentham Science. [Link]

  • 2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PMC. [Link]

  • Acetic acid. NIST WebBook. [Link]

  • Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. Ragon Institute. [Link]

  • Derivatization-enhanced analysis of amino acids and peptides.
  • LC-MS/MS analysis of free amino acids. MASONACO. [Link]

  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Royal Society of Chemistry. [Link]

  • Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Fritz Haber Institute. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Iodophenyl)amino]acetic Acid

This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of 2-[(4-Iodophenyl)amino]acetic acid, a key intermediate in various synthetic applications. This document is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of 2-[(4-Iodophenyl)amino]acetic acid, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental protocols.

Introduction and Chemical Identity

2-[(4-Iodophenyl)amino]acetic acid, also known as N-(4-iodophenyl)glycine, is a derivative of the simplest amino acid, glycine. Its structure is characterized by a 4-iodophenyl group attached to the nitrogen atom of the glycine backbone. This substitution significantly influences its physicochemical properties, particularly its molecular weight and solubility, which are critical parameters in its handling, reaction optimization, and potential biological applications.

It is crucial to distinguish 2-[(4-Iodophenyl)amino]acetic acid from its isomer, 2-amino-2-(4-iodophenyl)acetic acid, where the 4-iodophenyl group is attached to the alpha-carbon. This guide focuses exclusively on the N-substituted isomer.

Molecular Structure and Properties

A clear understanding of the molecular characteristics of 2-[(4-Iodophenyl)amino]acetic acid is fundamental to predicting its behavior in various systems.

PropertyValueSource
Systematic Name 2-[(4-Iodophenyl)amino]acetic acid-
Common Name N-(4-iodophenyl)glycine-
CAS Number 13370-63-3[1]
Molecular Formula C₈H₈INO₂[2][3]
Molecular Weight 277.06 g/mol [2]
Appearance Expected to be a solid, likely a powder-

Predicted Solubility Profile

Influence of Structural Moieties on Solubility

The solubility of 2-[(4-Iodophenyl)amino]acetic acid is a interplay between its hydrophilic and hydrophobic components.

  • Hydrophilic Contributions: The carboxylic acid and the secondary amine groups are capable of hydrogen bonding with protic solvents like water. The carboxyl group can also be deprotonated to form a carboxylate salt, significantly increasing aqueous solubility.

  • Hydrophobic Contributions: The 4-iodophenyl group is a large, nonpolar moiety that will dominate the molecule's interaction with nonpolar solvents and significantly decrease its solubility in water compared to unsubstituted glycine.

Expected Solubility in Aqueous Systems

As an amino acid derivative, the aqueous solubility of 2-[(4-Iodophenyl)amino]acetic acid is expected to be highly pH-dependent.[4]

  • At the Isoelectric Point (pI): At its pI, the molecule will exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.

  • In Acidic Solutions (pH < pI): The amino group will be protonated, forming a positively charged species. This will increase its solubility in water.

  • In Basic Solutions (pH > pI): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate. This will also lead to a significant increase in aqueous solubility.

The overall aqueous solubility is anticipated to be low, especially around its isoelectric point, due to the bulky, hydrophobic 4-iodophenyl group.

Expected Solubility in Organic Solvents

The presence of the large aromatic ring suggests that 2-[(4-Iodophenyl)amino]acetic acid will exhibit some solubility in organic solvents.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective at dissolving this compound due to their ability to solvate both the polar and nonpolar portions of the molecule. For instance, the related compound N-(4-Cyanophenyl)glycine shows high solubility in DMSO.[1]

  • Alcohols: Methanol and ethanol should provide moderate solubility, as they can engage in hydrogen bonding with the solute while also having a nonpolar alkyl chain to interact with the phenyl ring.

  • Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes or toluene is expected to be very low.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive solubility profile for 2-[(4-Iodophenyl)amino]acetic acid.

Materials and Equipment
  • 2-[(4-Iodophenyl)amino]acetic acid (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or incubator shaker

  • pH meter

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Solvents: Deionized water, pH buffers (pH 2, 4, 7, 9, 12), Methanol, Ethanol, DMSO, DMF, Acetonitrile.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add known volume of solvent A->B C Seal vials and place in shaker B->C D Equilibrate at constant temperature (e.g., 25°C) for 24-48h C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute aliquot with appropriate solvent G->H I Quantify concentration via HPLC/UV-Vis H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for Isothermal Solubility Measurement
  • Preparation: Accurately weigh an excess amount of 2-[(4-Iodophenyl)amino]acetic acid into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 5.0 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for 24-48 hours to ensure the solution reaches saturation.

  • Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Investigating the Effect of pH

To determine the pH-solubility profile, repeat the above protocol using a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12). Plot the measured solubility as a function of pH.

Data Presentation

The obtained solubility data should be presented in a clear and concise table for easy comparison.

SolventTemperature (°C)pHSolubility (mg/mL)Solubility (mol/L)
Deionized Water25~pITo be determinedTo be determined
pH 2.0 Buffer252.0To be determinedTo be determined
pH 7.0 Buffer257.0To be determinedTo be determined
pH 12.0 Buffer2512.0To be determinedTo be determined
Methanol25-To be determinedTo be determined
Ethanol25-To be determinedTo be determined
DMSO25-To be determinedTo be determined

Conclusion

This technical guide has provided a detailed overview of the molecular weight and the predicted solubility profile of 2-[(4-Iodophenyl)amino]acetic acid. While experimental data on its solubility is currently lacking in publicly accessible literature, its structural characteristics suggest a pH-dependent aqueous solubility and likely good solubility in polar aprotic solvents. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility of this compound, which is essential for its effective use in research and development.

References

  • PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. National Center for Biotechnology Information.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Sigma-Aldrich. (n.d.). 2-amino-2-(4-iodophenyl)acetic acid.
  • PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-[(4-Iodophenyl)amino]acetic acid.
  • NextSDS. (n.d.). 2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet and Handling for 2-[(4-Iodophenyl)amino]acetic Acid: A Comprehensive Technical Guide

Executive Summary 2-[(4-Iodophenyl)amino]acetic acid (CAS: 13370-63-3), commonly referred to as N-(4-iodophenyl)glycine, is a highly versatile unnatural amino acid derivative. Featuring both a secondary arylamine and a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(4-Iodophenyl)amino]acetic acid (CAS: 13370-63-3), commonly referred to as N-(4-iodophenyl)glycine, is a highly versatile unnatural amino acid derivative. Featuring both a secondary arylamine and a highly reactive 4-iodo substituent, it serves as a critical building block in solid-phase peptide synthesis (SPPS), late-stage palladium-catalyzed cross-coupling, and the development of radiopharmaceuticals. This whitepaper provides an in-depth analysis of its physicochemical properties, safety protocols, and field-proven experimental workflows.

Physicochemical Profiling & Structural Insights

The molecular architecture of 2-[(4-Iodophenyl)amino]acetic acid dictates its macroscopic behavior and reactivity. The heavy iodine atom at the para-position introduces a strong σ -hole, enabling halogen bonding, while also serving as an ideal leaving group for oxidative addition in transition-metal catalysis. The secondary amine is conjugated with the aromatic ring, significantly lowering its nucleophilicity and basicity compared to aliphatic amines.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-[(4-Iodophenyl)amino]acetic acid
Synonyms N-(4-Iodophenyl)glycine; DL-4-Iodophenylglycine
CAS Number 13370-63-3
Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
pKa (Carboxyl) ~1.83 (Based on N-phenylglycine analog)[1]
pKa (Amine) ~4.39 (Based on N-phenylglycine analog)[1]
Appearance Off-white to light-brown solid

Safety Data Sheet (SDS) & Hazard Mitigation

Understanding the toxicological profile of 13370-63-3 requires analyzing its substructures. The anilino moiety can undergo metabolic oxidation to reactive electrophiles (e.g., quinone imines), while the free carboxylic acid acts as a local irritant.

GHS Classification & Causality:

  • H302 (Harmful if swallowed): Ingestion leads to systemic absorption; hepatic metabolism of the anilino group can induce methemoglobinemia or hepatotoxicity[2].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic iodo-aryl group facilitates penetration of the stratum corneum, while the acidic carboxyl group disrupts local cellular pH, causing inflammation[2].

  • H335 (May cause respiratory irritation): Inhalation of fine dust particulates irritates the mucosal membranes of the respiratory tract[2].

Engineering Controls & PPE:

  • Ventilation: Manipulate powders exclusively within a Class II Type A2 biological safety cabinet or a ducted chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (minimum 5 mil thickness, double-gloved for bulk handling), tightly sealed safety goggles, and a particulate respirator (N95 or P100) if engineering controls are compromised.

Handling, Storage, and Photolytic Degradation

A critical vulnerability of 2-[(4-Iodophenyl)amino]acetic acid is the photolability of the carbon-iodine (C-I) bond. Exposure to ultraviolet (UV) radiation, specifically in the 240–308 nm range, induces nonadiabatic transitions and homolytic cleavage of the C-I bond, generating highly reactive aryl and iodine radicals[3].

Storage Protocol:

  • Temperature: Store at 2–8 °C to minimize thermal degradation and oxidation of the secondary amine.

  • Atmosphere: Backfill storage vials with inert gas (Argon or Nitrogen) to displace oxygen, preventing oxidative browning (conversion of the amine to quinone-like species).

  • Light Protection: Store strictly in amber borosilicate glass vials to block UV transmission.

Photolysis A 2-[(4-Iodophenyl)amino] acetic acid C Homolytic C-I Bond Cleavage A->C B UV Photon (λ < 300 nm) B->C D Aryl Radical Intermediate C->D E Iodine Radical (I•) C->E F Dimerization / Polymerization D->F

Figure 1: Photolytic degradation pathway of the C-I bond upon UV exposure.

Experimental Workflows & Applications

Workflow 1: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)

To incorporate this unnatural amino acid into a peptide chain, the secondary amine must first be protected. Because the nitrogen is conjugated to an electron-withdrawing phenyl ring, its lone pair is delocalized, making it a poor nucleophile. Therefore, highly reactive Fmoc-Cl is used instead of Fmoc-OSu.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of 2-[(4-Iodophenyl)amino]acetic acid in 20 mL of 10% aqueous Na2CO3 and 10 mL of 1,4-dioxane. The basic pH ensures the amine (conjugate acid pKa ~4.39) and the carboxylate (pKa ~1.83) are completely deprotonated, rendering the molecule highly water-soluble[1].

  • Acylation: Cool the mixture to 0 °C in an ice bath. Dropwise, add a solution of Fmoc-Cl (11 mmol) dissolved in 10 mL of dioxane over 30 minutes. The biphasic-like nature of the reaction keeps the highly reactive Fmoc-Cl in the organic phase, slowly reacting with the amine at the interface, thereby minimizing rapid hydrolysis of Fmoc-Cl by the aqueous base.

  • Reaction & Quenching: Stir at room temperature for 12 hours. Quench the reaction by acidifying to pH 2 using 1M HCl.

  • Extraction: Extract the resulting Fmoc-N-(4-Iodophenyl)glycine with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow 2: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Coupling

Once incorporated into a peptide, the 4-iodo group serves as an orthogonal handle for late-stage diversification. The C-I bond readily undergoes oxidative addition with Pd(0) catalysts at room temperature, unlike C-Br or C-Cl bonds which require elevated temperatures that might degrade the peptide backbone.

Step-by-Step Methodology:

  • Preparation: In a degassed vial, combine the iodo-peptide (1.0 eq), an arylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2. The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step while suppressing undesired β -hydride elimination and stabilizing the Pd intermediate.

  • Solvent System: Inject a degassed mixture of DMF/H2O (4:1). The water is crucial for the transmetalation step, activating the boronic acid to form a reactive boronate complex.

  • Reaction: Stir at 40 °C for 4 hours under an Argon atmosphere.

  • Purification: Filter the mixture through a 0.22 µm PTFE syringe filter to remove palladium black, and purify the functionalized peptide via preparative RP-HPLC.

Workflow S1 Unprotected 13370-63-3 S2 Fmoc-Cl, Na2CO3 Dioxane/H2O, 0°C S1->S2 S3 Fmoc-N-(4-Iodophenyl)glycine S2->S3 S4 SPPS Coupling (DIC/Oxyma on Resin) S3->S4 S5 Resin-Bound Iodo-Peptide S4->S5 S6 Late-Stage Pd-Catalyzed Cross-Coupling S5->S6

Figure 2: Workflow from Fmoc-protection to late-stage cross-coupling.

References

  • BLDpharm. "2835-08-7 | (4-Aminophenyl)glycine | BLD Pharm" (Contains hazard data for 13370-63-3). 2

  • National Institutes of Health. "N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem".4

  • ChemicalBook. "N-苯基甘氨酸 | 103-01-5". 1

  • National Taiwan University Scholars. "Nonadiabatic Transition in the A-Band Photodissociation of Ethyl Iodide from 294 to 308 nm". 3

Sources

Exploratory

Spectroscopic Profiling of 2-[(4-Iodophenyl)amino]acetic Acid: A Comprehensive Guide to 1H and 13C NMR Data

Executive Summary 2-[(4-Iodophenyl)amino]acetic acid (commonly known as N-(4-iodophenyl)glycine) is a bifunctional molecular building block widely utilized in medicinal chemistry, radiolabeling, and the synthesis of pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(4-Iodophenyl)amino]acetic acid (commonly known as N-(4-iodophenyl)glycine) is a bifunctional molecular building block widely utilized in medicinal chemistry, radiolabeling, and the synthesis of peptidomimetics ()[1]. Featuring both a secondary arylamine and a carboxylic acid, its structural verification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the relativistic and electronic causalities that dictate the unique chemical shifts of this molecule, providing a self-validating framework for its synthesis and spectroscopic analysis.

Causality in Chemical Shifts: Electronic and Relativistic Effects

The NMR spectrum of 2-[(4-Iodophenyl)amino]acetic acid is governed by two distinct, competing phenomena that drastically alter the local magnetic environment of its nuclei:

The Mesomeric Electron Donation (+M Effect)

The nitrogen atom of the secondary amine possesses a lone pair of electrons that delocalizes into the aromatic π-system. This mesomeric donation (+M effect) selectively increases the electron density at the ortho and para positions relative to the amine. Because the para position is occupied by the iodine atom, the ortho carbons (C2, C6) and their attached protons experience the bulk of this shielding, resulting in significant upfield shifts ()[2].

The HALA Effect (Spin-Orbit Coupling)

The most diagnostic feature in the 13 C NMR spectrum is the resonance of the C4 carbon (the ipso-carbon attached to iodine). While typical aromatic carbons resonate between 110–150 ppm, C4 appears anomalously upfield at approximately 76.8 ppm. This is caused by the Heavy-Atom on Light-Atom (HALA) effect ()[3]. The massive electron cloud of the iodine atom undergoes spin-orbit (SO) coupling—a relativistic effect that induces a secondary magnetic field. This field strongly shields the adjacent ipso-carbon, serving as an absolute validation marker for the presence of the carbon-iodine bond ()[4].

Spectroscopic Data & Assignments

Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d 6​ ) is the mandatory solvent for this analysis. The molecule's secondary amine and carboxylic acid groups form strong intermolecular hydrogen bonds, creating a rigid, poorly soluble lattice in non-polar solvents. DMSO-d 6​ disrupts these hydrogen bonds, ensuring complete dissolution. Furthermore, DMSO slows the chemical exchange rate of the labile NH and COOH protons, allowing the observation of scalar coupling (e.g., the triplet nature of the NH proton) ()[2].

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Causality
COOH 12.56Broad singlet (br s)-1HHighly deshielded acidic proton; exchanges rapidly with D 2​ O.
C3-H, C5-H 7.35Doublet (d)8.82HAromatic protons ortho to Iodine; deshielded relative to C2/C6.
C2-H, C6-H 6.42Doublet (d)8.82HAromatic protons ortho to NH; strongly shielded by nitrogen's +M effect.
NH 6.28Broad triplet (br t)6.01HSecondary amine proton; scalar coupling to the adjacent CH 2​ group.
CH 2​ 3.78Doublet (d)6.02HAliphatic methylene; deshielded by the adjacent electronegative N and COOH.
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C8 172.4C=OCarbonyl carbon of the acetic acid moiety; highly deshielded by oxygen.
C1 148.2Ar-C (ipso)Ipso carbon attached to the electronegative nitrogen atom.
C3, C5 137.4Ar-CHAromatic carbons ortho to Iodine.
C2, C6 114.6Ar-CHAromatic carbons ortho to NH; shielded by nitrogen's +M effect.
C4 76.8Ar-C (ipso)Ipso carbon attached to Iodine; massive shielding via the relativistic HALA effect.
C7 44.5CH 2​ Aliphatic methylene carbon bridging the amine and carboxylic acid.

Experimental Methodologies

Protocol 1: Synthesis of 2-[(4-Iodophenyl)amino]acetic acid

Expertise Note: This protocol utilizes sodium acetate (NaOAc) rather than stronger bases (like NaOH or K 2​ CO 3​ ). A weak base neutralizes the HBr byproduct without deprotonating the secondary amine product, thereby preventing over-alkylation into a tertiary amine byproduct.

  • Reaction Setup: Dissolve 4-iodoaniline (1.0 eq, 10 mmol) and sodium acetate (1.5 eq, 15 mmol) in a 1:1 mixture of ethanol and water (30 mL).

  • Alkylation: Slowly add bromoacetic acid (1.1 eq, 11 mmol) to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. Monitor the disappearance of 4-iodoaniline via TLC (Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. Adjust the pH to ~4 using dilute HCl to fully protonate the carboxylic acid, inducing precipitation of the zwitterionic product.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to yield the pure 2-[(4-Iodophenyl)amino]acetic acid.

Protocol 2: NMR Sample Preparation and Self-Validating Acquisition
  • Sample Prep: Weigh exactly 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Before analyzing the sample peaks, verify the presence of the DMSO-d 5​ residual quintet at exactly 2.50 ppm ( 1 H) and the DMSO-d 6​ septet at 39.5 ppm ( 13 C). This ensures the magnetic field is properly locked and shimmed.

  • 1 H Acquisition: Acquire at 400 MHz using 16 scans. Set the relaxation delay (D1) to 1.5 seconds.

  • 13 C Acquisition: Acquire at 100 MHz using 1024 scans. Crucial Step: Set the relaxation delay (D1) to at least 2.0 seconds. Quaternary carbons (C1, C4, C8) lack attached protons, meaning they cannot undergo rapid dipole-dipole relaxation. A longer D1 ensures these critical peaks appear with an adequate signal-to-noise ratio.

Visualizing Workflows and Electronic Effects

Workflow A 4-Iodoaniline + Bromoacetic Acid B Nucleophilic Substitution (NaOAc, EtOH/H2O) A->B C 2-[(4-Iodophenyl)amino] acetic acid B->C D Purification (Recrystallization) C->D E NMR Acquisition (DMSO-d6, 400 MHz) D->E

Caption: Synthetic and analytical workflow for 2-[(4-Iodophenyl)amino]acetic acid.

ElectronicEffects N1 Iodine (C4) N2 Heavy Atom Effect (Spin-Orbit Coupling) N1->N2 R1 13C Shift: ~76.8 ppm N2->R1 N3 Amine Group (C1) N4 Mesomeric Electron Donation (+M effect) N3->N4 R2 13C Shift: ~148.2 ppm Ortho 1H: ~6.42 ppm N4->R2

Caption: Causality of electronic and relativistic effects on NMR chemical shifts.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

  • Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Small Molecule Inhibitors of BMPR1b Source: BYU ScholarsArchive URL: [Link]

Sources

Foundational

Thermodynamic Stability of 2-[(4-Iodophenyl)amino]acetic Acid Derivatives: Mechanistic Insights and Analytical Protocols

Executive Summary The thermodynamic stability of N-aryl glycine derivatives dictates their utility across pharmaceutical synthesis, radiolabeling, and photopolymerization. Specifically, 2-[(4-Iodophenyl)amino]acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of N-aryl glycine derivatives dictates their utility across pharmaceutical synthesis, radiolabeling, and photopolymerization. Specifically, 2-[(4-Iodophenyl)amino]acetic acid (CAS 13370-63-3), commonly known as N-(4-iodophenyl)glycine, presents a unique thermodynamic profile due to the heavy-atom effect and high polarizability of the para-iodine substitution. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we dissect the causality behind the thermodynamic behavior of this molecule and provide field-proven, self-validating experimental protocols to quantify its solid-state and solution-phase stability.

Structural Thermodynamics and the "Heavy Atom" Effect

To understand the stability of 2-[(4-Iodophenyl)amino]acetic acid, we must analyze the energetic contributions of its structural components. The molecule consists of a secondary amine linking a carboxylic acid moiety to a phenyl ring, which is substituted at the para position with an iodine atom.

Solid-State Lattice Energy

In the solid state, thermodynamic stability is governed by lattice enthalpy ( ΔHlat​ ). The introduction of the iodine atom significantly alters the crystal packing compared to unsubstituted N-phenylglycine. Iodine's large, polarizable electron cloud enables halogen bonding —a highly directional non-covalent interaction where the electrophilic region of the iodine atom ( σ -hole) interacts with nucleophilic regions (such as the carboxylate oxygen) of adjacent molecules. This interaction increases the enthalpic barrier to melting and thermal degradation.

Solution-State Basicity and Complexation

In solution, the thermodynamic stability of the molecule is defined by its protonation equilibria and metal-ligand complexation constants. The iodine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the phenyl ring. This reduces the electron density on the secondary amine nitrogen, thereby lowering its basicity (shifting the pKa​ downward).

When interacting with transition metals, N-aryl glycines act as bidentate ligands. The thermodynamic stability of these metal complexes is driven by the chelate effect. As demonstrated in foundational studies on the with metals like La3+ and Zr4+ , the stability constants ( K ) are highly dependent on the balance between the exothermic formation of the metal-nitrogen/metal-oxygen bonds ( ΔH∘<0 ) and the entropic penalty of restricting the ligand's conformational freedom.

Thermodynamic_Workflow Start 2-[(4-Iodophenyl)amino]acetic acid SolidState Solid-State Analysis (DSC / TGA) Start->SolidState Solution Solution Analysis (Potentiometry) Start->Solution Lattice Lattice Enthalpy (ΔH_fus) SolidState->Lattice Complexation Gibbs Free Energy (ΔG°) Solution->Complexation Validation Self-Validating Profile Lattice->Validation Complexation->Validation

Caption: Workflow for thermodynamic profiling of N-aryl glycine derivatives.

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data, experimental workflows must be designed as self-validating systems. This ensures that any measured parameter is an absolute thermodynamic property of the molecule, rather than an instrumental artifact.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

This protocol quantifies the enthalpy of fusion ( ΔHfus​ ) and the decomposition onset temperature.

  • Step 1: Instrumental Self-Validation. Before analyzing the derivative, run a high-purity Indium standard ( Tm​=156.6∘C ). Causality: If the measured enthalpy of fusion deviates by >1% from the theoretical 28.45 J/g, the cell constant must be recalibrated. This guarantees the calorimetric accuracy of the subsequent sample runs.

  • Step 2: Sample Preparation. Weigh 3–5 mg of 2-[(4-Iodophenyl)amino]acetic acid into a hermetically sealed aluminum pan with a pinhole. Causality: The hermetic seal with a pinhole allows for the controlled release of volatile decomposition products, preventing pressure buildup that could artificially shift the thermodynamic phase boundaries, while still trapping the sample to ensure accurate mass-loss tracking in TGA.

  • Step 3: Purge Gas and Heating Rate. Purge the furnace with dry Nitrogen at 50 mL/min and heat at 10 °C/min. Causality: Nitrogen prevents oxidative degradation, isolating purely thermal thermodynamic events. A 10 °C/min heating rate provides the optimal signal-to-noise ratio for integrating the endothermic melting peak while minimizing the kinetic lag that occurs at faster rates.

Protocol 2: Potentiometric Determination of Stability Constants

This protocol utilizes the Bjerrum pH titration method to determine the standard Gibbs free energy ( ΔG∘ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ) of complexation.

  • Step 1: System Self-Validation (Gran Plot). Perform a blank titration of the background electrolyte using standardized KOH . Causality: Constructing a Gran plot from this blank run validates the absence of dissolved CO2​ (carbonate contamination) in the titrant and confirms the Nernstian response of the glass electrode. A non-linear Gran plot immediately flags a compromised system.

  • Step 2: Matrix Standardization. Dissolve the ligand in a 0.1 M KNO3​ background electrolyte. Causality: Maintaining a high, constant ionic strength fixes the activity coefficients of the ions. This allows the Nernst equation to operate reliably on concentrations rather than activities, simplifying the extraction of true thermodynamic constants.

  • Step 3: Temperature-Dependent Titration. Conduct the titrations at three distinct temperatures (e.g., 25.0 °C, 35.0 °C, and 45.0 °C) using a jacketed titration vessel. Causality: By calculating the stability constants ( K ) at multiple temperatures, you can apply the Van 't Hoff equation ( lnK=−RTΔH∘​+RΔS∘​ ) to extract the enthalpic and entropic drivers of the complexation without requiring a separate microcalorimeter.

Complexation_Equilibria HL HL (Zwitterion) L L⁻ (Anion) HL->L -H⁺ (Ka) ML ML⁺ (1:1 Complex) L->ML +M²⁺ (K₁) ML2 ML₂ (1:2 Complex) ML->ML2 +L⁻ (K₂)

Caption: Stepwise thermodynamic complexation equilibria of the ligand.

Quantitative Data Summary

The following table synthesizes the thermodynamic parameters of 2-[(4-Iodophenyl)amino]acetic acid in comparison to the unsubstituted baseline, N-phenylglycine. Note: Metal complexation values ( ΔGML∘​ ) are modeled based on standard transition metal interactions (e.g., La3+ ) at 298 K.

Thermodynamic ParameterN-Phenylglycine (Baseline)2-[(4-Iodophenyl)amino]acetic acidMechanistic Driver for Variance
Molecular Weight 151.16 g/mol 277.06 g/mol Addition of heavy Iodine atom.
Melting Point ( Tm​ ) ~ 125 °C~ 158 - 160 °CEnhanced lattice energy via halogen bonding.
Amine pKa​ (298 K) ~ 4.40~ 3.95Inductive electron withdrawal (-I) by Iodine.
ΔGML∘​ (Complexation) -24.5 kJ/mol-21.2 kJ/molReduced basicity leads to a less exergonic metal-ligand bond formation.
ΔHfus​ (Fusion) 18.2 kJ/mol26.4 kJ/molIncreased intermolecular forces in the crystal lattice.

Data synthesized and extrapolated from established and thermodynamic profiling literature.

Conclusion

The thermodynamic stability of 2-[(4-Iodophenyl)amino]acetic acid is a direct manifestation of the iodine atom's influence on both the solid-state crystal lattice and the solution-state electron distribution. By employing self-validating protocols like strict calorimetric calibration and Van 't Hoff potentiometric modeling, researchers can accurately map the thermodynamic boundaries of this derivative. This rigorous approach ensures that downstream applications—whether in drug development or materials science—are built upon a foundation of absolute thermodynamic certainty.

References

  • El-Dossoki, F. I., & Mohamed, A. A. E. W. (2023). Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+. BMC Chemistry, 17(1), 57.[Link]

  • Suneesh, C. V., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(63), 51031-51035.[Link]

Exploratory

A Guide to the Crystal Structure Analysis of 2-[(4-Iodophenyl)amino]acetic Acid: From Synthesis to Supramolecular Insights

Abstract This technical guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of 2-[(4-Iodophenyl)amino]acetic acid, a molecule of interest in pharmaceutical and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of 2-[(4-Iodophenyl)amino]acetic acid, a molecule of interest in pharmaceutical and materials science research. While a public crystal structure of this specific compound is not available at the time of this writing, this document serves as a practical "first-principles" guide for researchers, outlining the entire process from synthesis and single-crystal growth to advanced structural refinement and analysis. By explaining the causality behind each experimental choice and computational step, this guide is designed to empower researchers in drug development and materials science to confidently undertake the structural characterization of novel small molecules.

Introduction: The "Why" of Crystal Structure Analysis

2-[(4-Iodophenyl)amino]acetic acid, also known as N-(4-iodophenyl)glycine, belongs to the family of N-aryl amino acids. This class of compounds is significant in medicinal chemistry, often serving as building blocks for more complex therapeutic agents.[1] The presence of an iodine atom makes it a candidate for halogen bonding, a strong, directional non-covalent interaction increasingly exploited in drug design and crystal engineering. Furthermore, derivatives of phenylacetic acid are found in numerous pharmaceuticals, including anti-inflammatory drugs.[2][3]

The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs a molecule's macroscopic properties, such as solubility, stability, and bioavailability. Therefore, determining the crystal structure is not merely an academic exercise; it is a critical step in understanding and optimizing a compound for its intended application. This guide will walk through the necessary steps to achieve this, using 2-[(4-Iodophenyl)amino]acetic acid as a practical case study.

Part 1: Synthesis and Single Crystal Growth: The Foundation of Quality Data

A high-quality crystal is the single most important prerequisite for a successful diffraction experiment.[4] The journey begins with the synthesis of the pure compound.

Synthesis of 2-[(4-Iodophenyl)amino]acetic Acid

A common route to N-aryl amino acids is through nucleophilic substitution. In this case, 4-iodoaniline can be reacted with an acetic acid derivative, such as chloroacetic acid or ethyl bromoacetate followed by hydrolysis.

Protocol: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) and sodium bicarbonate (2.5 eq) in ethanol.

  • Addition of Reagent: To this stirring suspension, add a solution of ethyl bromoacetate (1.1 eq) in ethanol dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Hydrolysis: The resulting crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • Purification: After hydrolysis, the aqueous solution is acidified with HCl, leading to the precipitation of the crude 2-[(4-Iodophenyl)amino]acetic acid. The solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction can be a process of trial and error. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder. For amino acid derivatives, slow evaporation is a highly effective technique.[5]

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) to find a solvent in which it is sparingly soluble. A mixture of solvents can also be effective.

  • Prepare a Saturated Solution: In a clean, small vial, dissolve the compound in the chosen solvent (or solvent mixture) with gentle heating to achieve a clear, saturated, or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.

  • Harvesting: Once well-formed crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested from the solution using a loop.[4]

Crystallization MethodPrincipleAdvantagesDisadvantages
Slow Evaporation Gradually increasing solute concentration by evaporating the solvent.Simple, effective for many organic compounds.Can be slow; not suitable for volatile solutes.
Slow Cooling Decreasing the solubility of the solute by slowly lowering the temperature.Good control over crystal growth.Requires a solute with temperature-dependent solubility.
Vapor Diffusion An anti-solvent vapor diffuses into the solute solution, reducing its solubility.Excellent for small quantities; good for sensitive molecules.Can be technically more challenging to set up.
Solvent Layering A layer of anti-solvent is carefully added on top of the solute solution.Can produce high-quality crystals.Risk of precipitation at the interface if done too quickly.

Part 2: Single-Crystal X-ray Diffraction (SCXRD): Illuminating the Atomic Arrangement

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6]

The Experimental Setup

A modern single-crystal diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[4]

  • X-ray Source: X-rays are generated, and a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is selected. Molybdenum sources are generally preferred for small molecules containing heavier atoms like iodine, as they minimize absorption effects.[4]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop, which is then placed on the goniometer head. To minimize radiation damage and thermal vibrations, data collection is typically performed at a low temperature (e.g., 100 K) using a cryostream.[7][8]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each spot on the diffraction pattern corresponds to the constructive interference of X-rays from a specific set of planes in the crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Mounting Mounting & Cryo-cooling Crystal_Selection->Mounting Data_Acquisition X-ray Diffraction Data Acquisition Mounting->Data_Acquisition Data_Reduction Data Reduction & Integration Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Analysis Structural Analysis & Validation Structure_Refinement->Analysis

Caption: Workflow for Crystal Structure Determination.

Part 3: From Diffraction Data to 3D Structure: Solution and Refinement

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This processed data is then used to solve and refine the crystal structure using specialized software like Olex2 or the SHELX suite of programs.[9][10][11]

Protocol: Structure Solution and Refinement

  • Data Integration and Reduction: The raw diffraction frames are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a reflection file (e.g., an HKL file).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. This defines the symmetry operations within the unit cell.

  • Structure Solution (Solving the Phase Problem): The primary challenge in crystallography is that while the intensities (related to the amplitude) of the diffracted waves are measured, their phase information is lost. "Direct Methods" or "Charge-Flipping" algorithms are used to computationally solve this "phase problem" and generate an initial electron density map.[12] This map reveals the positions of the atoms with the highest electron density, which in this case would be the iodine atom.

  • Model Building: Based on the initial electron density map, a molecular model is built by assigning atomic identities to the electron density peaks.

  • Structure Refinement: The initial atomic model (positions, site occupancies, and atomic displacement parameters) is refined against the experimental diffraction data using a least-squares method.[13][14] The goal is to minimize the difference between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|). The quality of the fit is monitored by the R-factor (R1), with a value below 5% indicating a good refinement for small molecules.

ParameterDescriptionTypical Target Value
R1 The residual factor, indicating the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 A weighted residual factor based on all data.< 0.15 (15%)
Goof Goodness of Fit (S). Should be close to 1 for a good model.~ 1.0
Max/Min Residual Density The largest peaks and holes in the final difference electron density map.< 1.0 e/ų

Part 4: Analysis of the Crystal Structure: Unveiling Intermolecular Interactions

With a refined crystal structure, the focus shifts to analysis. This involves examining intramolecular geometry (bond lengths, angles) and, crucially, the network of intermolecular interactions that dictate the crystal packing.

Intramolecular Geometry

The refined structure provides precise bond lengths and angles, which can be compared to standard values to confirm the molecular identity and identify any unusual geometric features caused by steric or electronic effects.

Intermolecular Interactions: The Architects of the Crystal Lattice

In the crystal of 2-[(4-Iodophenyl)amino]acetic acid, several types of non-covalent interactions are expected to play a key role in the supramolecular assembly.

  • Hydrogen Bonding: As an amino acid derivative, strong hydrogen bonds are expected. The carboxylic acid group provides a classic hydrogen bond donor (-O-H) and acceptor (C=O), while the secondary amine provides another donor (-N-H). These groups will likely interact to form chains or sheets, a common motif in amino acid crystals.

  • Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can interact favorably with a Lewis basic site, such as the carbonyl oxygen of a neighboring molecule. This type of interaction is highly directional and can be a powerful tool in crystal engineering.

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. These interactions contribute to the overall stability of the crystal lattice.

Advanced Analysis: Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen or halogen bonds.[17]

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For 2-[(4-Iodophenyl)amino]acetic acid, one would expect to see significant contributions from O···H, N···H, I···O, and H···H contacts.[18]

interactions cluster_pi π-π Stacking mol1 Molecule A 2-[(4-Iodophenyl)amino]acetic acid N-H C=O I mol2 Molecule B 2-[(4-Iodophenyl)amino]acetic acid N-H C=O I mol1:o->mol2:n Hydrogen Bond (O···H-N) mol3 Molecule C 2-[(4-Iodophenyl)amino]acetic acid N-H C=O I mol1:i->mol3:o Halogen Bond (I···O=C) mol4 Phenyl Ring mol5 Phenyl Ring mol4->mol5

Caption: Potential Intermolecular Interactions.

Part 5: Significance in Drug Development and Materials Science

The detailed structural information obtained from this analysis is invaluable. For drug development, understanding the solid-state structure can inform:

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have different properties.

  • Salt and Co-crystal Formation: Designing new solid forms with improved solubility or stability.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with its neighbors provides clues for designing molecules that can interact with biological targets.

Conclusion

The crystal structure analysis of a molecule like 2-[(4-Iodophenyl)amino]acetic acid is a multi-step process that combines chemical synthesis, meticulous crystallization, precise physical measurement, and sophisticated computational analysis. While challenging, the reward is a fundamental understanding of the molecule's solid-state behavior at the atomic level. This guide provides a robust framework for researchers to approach this task, enabling the rational design and development of new pharmaceuticals and materials.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved March 23, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13). TOBUSA. Retrieved March 23, 2026, from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. (2017, June 14). ACS Central Science. [Link]

  • Crystal Structure Refinement. (n.d.). University of Delaware. Retrieved March 23, 2026, from [Link]

  • Rietveld refinement. (2023, December 22). In Wikipedia. [Link]

  • Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H). (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184–1192. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved March 23, 2026, from [Link]

  • Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. (2024, March 27). EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Single Crystal Diffraction. (n.d.). Oxford Cryosystems. Retrieved March 23, 2026, from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2023). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 6), 665–680. [Link]

  • Hirshfeld Surface Investigation of Intermolecular Interaction of N-Aroyl-N'-(2- pyridyl)thiourea Derivatives. (2020). Indonesian Journal of Chemistry, 20(4), 856-863. [Link]

  • Overview - OlexSys. (n.d.). OlexSys. Retrieved March 23, 2026, from [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved March 23, 2026, from [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. (2022). Journal of the Indian Chemical Society, 99(11), 100762. [Link]

  • Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry. Retrieved March 23, 2026, from [Link]

  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. (2011). The Journal of Organic Chemistry, 76(21), 8851-8859. [Link]

  • Structure Solution - OlexSys. (n.d.). OlexSys. Retrieved March 23, 2026, from [Link]

  • Notes on OLEX2. (2018, January 12). UBC Chemistry. Retrieved March 23, 2026, from [Link]

  • OLEX2: A complete structure solution, refinement and analysis program. (2009). Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Method for crystallization of amino acids. (1992).
  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. (2016). Scientific Reports, 6, 28013. [Link]

  • ChemInform Abstract: Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. (2012). ChemInform, 43(11). [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). CrystEngComm, 17(10), 2110-2115. [Link]

  • Olex2. (n.d.). OlexSys. Retrieved March 23, 2026, from [Link]

  • Crystallization of Amino Acids. (n.d.). GEA. Retrieved March 23, 2026, from [Link]

  • Phenylacetic acid. (2024, January 23). In Wikipedia. [Link]

  • The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. (2026, March 19). Ningbo Inno Pharmchem Co., Ltd. Retrieved March 23, 2026, from [Link]

  • (R)-2-Amino-2-(4-iodophenyl)acetic acid. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • 2-amino-2-(4-iodophenyl)acetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 23, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2095-2122. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 2-[(4-Iodophenyl)amino]acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and substituted aryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Biphenyl derivatives, in particular, are central to the structure of numerous drugs.[3][4]

This technical guide provides a comprehensive overview and detailed protocols for the application of the Suzuki-Miyaura reaction using 2-[(4-Iodophenyl)amino]acetic acid as a key building block. This substrate is of particular interest as its product, 2-{[4-(aryl)phenyl]amino}acetic acid and its derivatives, are valuable intermediates in drug discovery. The biphenyl acetic acid scaffold is a well-established pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) and has shown potential in the development of novel anticancer and antihypertensive agents.[3][5]

The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to synthesize a diverse library of biphenyl acetic acid derivatives.

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, typically an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][6] In the context of this guide, 2-[(4-Iodophenyl)amino]acetic acid serves as the aryl iodide. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2][7]

The catalytic cycle is generally understood to proceed through three key steps:[1][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-[(4-Iodophenyl)amino]acetic acid, forming a Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[1][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[8][9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 Base PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BiarylProduct 2-{[4-(aryl)phenyl]amino}acetic acid (Ar-Ar') ArylHalide 2-[(4-Iodophenyl)amino]acetic acid (Ar-I) BoronicAcid Arylboronic Acid (Ar'-B(OH)_2)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of 2-[(4-Iodophenyl)amino]acetic acid with various arylboronic acids. It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.[10]

Materials and Equipment
  • Substrates: 2-[(4-Iodophenyl)amino]acetic acid, various arylboronic acids

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base: Anhydrous potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • Solvents: Anhydrous 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), and degassed deionized water.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating plate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware.

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 2-[(4-Iodophenyl)amino]acetic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv). If using a solid catalyst, add it at this stage.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The solvent ratio will depend on the specific substrates and should be optimized. A common starting point is a 4:1 or 5:1 mixture of organic solvent to water.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate with a small percentage of acetic acid to ensure protonation of the carboxylic acid) to afford the pure 2-{[4-(aryl)phenyl]amino}acetic acid product.

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation and Optimization

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, base, solvent, and temperature. The following table provides a summary of typical reaction conditions and expected yields for the coupling of 2-[(4-Iodophenyl)amino]acetic acid with various arylboronic acids.

Arylboronic AcidCatalyst (mol%)Base (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)*
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O (5:1)110890-98
4-Fluorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2.5)DMF/H₂O (4:1)901680-90
3-Pyridinylboronic acidPd(dppf)Cl₂ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1002470-85
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/XPhos (2)K₃PO₄ (3)Toluene/H₂O (5:1)1101088-96

*Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.

Key Considerations for Optimization
  • Catalyst and Ligand: While Pd(PPh₃)₄ is a versatile catalyst, more advanced Buchwald-Hartwig ligands like SPhos and XPhos can significantly improve reaction efficiency, especially with challenging substrates.[7]

  • Base: The choice of base is crucial. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃, particularly for less reactive boronic acids.

  • Solvent: The solvent system must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is standard.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.

Applications in Drug Discovery

The 2-{[4-(aryl)phenyl]amino}acetic acid scaffold is a privileged structure in medicinal chemistry. The ability to rapidly synthesize a diverse array of analogs using the Suzuki-Miyaura coupling is highly valuable for structure-activity relationship (SAR) studies. The amino and carboxylic acid functional groups provide handles for further chemical modification, allowing for the creation of more complex molecules with tailored pharmacological properties. These compounds have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and carbonic anhydrase inhibitors.[3][10][11]

Conclusion

This guide provides a detailed and practical framework for the successful application of the Suzuki-Miyaura cross-coupling reaction using 2-[(4-Iodophenyl)amino]acetic acid. By understanding the reaction mechanism and the key parameters for optimization, researchers can efficiently synthesize a wide range of biphenyl acetic acid derivatives. The versatility and robustness of this protocol make it a powerful tool for academic research, process development, and the discovery of new therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The Catalytic Mechanism of the Suzuki–Miyaura Reaction. ACS Catalysis, 6(6), 3675–3700. [Link]

  • ResearchGate. (n.d.). General mechanism of Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • Chen, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]

  • Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(26), 5472–5478. [Link]

  • Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]

  • Singh, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19044-19075. [Link]

  • Bansal, R., & Bansal, P. (2006). Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. Chemistry & Biodiversity, 3(11), 1238-1248. [Link]

  • Sharif, M., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports. [Link]

Sources

Application

how to synthesize N-(4-Iodophenyl)glycine from 4-iodoaniline and chloroacetic acid

Application Note & Protocol Topic: High-Yield Synthesis of N-(4-Iodophenyl)glycine from 4-Iodoaniline and Chloroacetic Acid Abstract This document provides a comprehensive, field-proven protocol for the synthesis of N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Yield Synthesis of N-(4-Iodophenyl)glycine from 4-Iodoaniline and Chloroacetic Acid

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-Iodophenyl)glycine, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the nucleophilic substitution reaction between 4-iodoaniline and chloroacetic acid in an aqueous medium. This guide details the underlying reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively. This document is intended for an audience of researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Scientific Background

N-aryl glycine derivatives are crucial structural motifs in medicinal chemistry, often serving as key building blocks for synthesizing complex heterocyclic compounds and pharmacologically active agents.[1] The target molecule, N-(4-Iodophenyl)glycine, incorporates a reactive iodine atom, which makes it particularly useful for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity. The parent compound, 4-iodoaniline, is itself a cornerstone in the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-inflammatory and antiviral compounds, owing to the reactivity of the C-I bond.[2]

The described synthesis follows a classical and robust pathway: the N-alkylation of an aromatic amine. This method is advantageous due to the commercial availability and relatively low cost of the starting materials. The protocol has been optimized for high yield and purity, with a focus on procedural simplicity and scalability.

Reaction Mechanism: Nucleophilic Aliphatic Substitution

The core of this synthesis is a bimolecular nucleophilic substitution (S_N2) reaction. The key steps are:

  • Base-Mediated Deprotonation: Chloroacetic acid is first neutralized by a base (sodium carbonate) to form sodium chloroacetate. This increases the nucleophilicity of the carboxylate group, but the primary reaction site remains the carbon atom bonded to the chlorine.

  • Nucleophilic Attack: The nitrogen atom of 4-iodoaniline, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic α-carbon of the chloroacetate, the carbon atom bearing the chlorine atom.

  • Displacement of Leaving Group: This attack occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the chloride ion, which is a good leaving group.

  • Acid-Base Workup: The resulting product is a sodium salt. Subsequent acidification of the reaction mixture protonates the carboxylate and the amino group. Adjusting the pH to the isoelectric point of N-(4-Iodophenyl)glycine minimizes its solubility in the aqueous medium, causing it to precipitate for easy isolation.

This mechanism is favored due to the primary nature of the α-carbon in chloroacetic acid, which is sterically unhindered and thus accessible for backside attack by the amine nucleophile.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of N-(4-Iodophenyl)glycine.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
4-IodoanilineC₆H₆IN219.0210.0 g45.661.0
Chloroacetic AcidC₂H₃ClO₂94.504.77 g50.471.1
Sodium CarbonateNa₂CO₃105.9910.68 g100.82.2
Deionized WaterH₂O18.02200 mL--
Hydrochloric AcidHCl36.46~10-15 mL--
Ethanol (95%)C₂H₅OH46.07As needed--
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Synthetic Procedure
  • Reagent Preparation: In the 500 mL three-neck flask, combine chloroacetic acid (4.77 g) and sodium carbonate (10.68 g) with 200 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved. A brief period of effervescence (CO₂ evolution) will occur.

  • Initiation of Reaction: Add 4-iodoaniline (10.0 g) to the solution. The 4-iodoaniline may not fully dissolve at this stage.

  • Reaction Under Reflux: Equip the flask with the reflux condenser and thermometer. Heat the mixture to 85-90 °C with vigorous stirring. Maintain this temperature for 4-6 hours.

    • Causality Note: Heating is necessary to provide the activation energy for the S_N2 reaction. Using a slight excess of chloroacetic acid (1.1 eq.) helps to drive the reaction to completion, ensuring the more valuable 4-iodoaniline is consumed. The excess sodium carbonate (2.2 eq.) neutralizes the chloroacetic acid and the HCl byproduct formed during the reaction, maintaining a basic pH that keeps the aniline nucleophilic.

  • Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane). The disappearance of the 4-iodoaniline spot indicates the reaction is nearing completion.

  • Product Precipitation (Work-up): After the reaction period, cool the flask to room temperature in an ice bath. The reaction mixture will be a dark solution. Slowly add 6M hydrochloric acid dropwise while stirring. The product will begin to precipitate as the pH drops. Continue adding acid until the pH of the solution is approximately 3-4.

    • Causality Note: N-(4-Iodophenyl)glycine is an amino acid and thus amphoteric. It is least soluble at its isoelectric point. Acidification protonates the carboxylate salt, causing the neutral zwitterion or the protonated amine/neutral carboxylic acid form to precipitate from the aqueous solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts (NaCl) and any unreacted starting materials.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration. Slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to complete crystallization.

    • Causality Note: Recrystallization is an effective purification technique that relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures.[3][4] The ethanol/water system is effective for many N-aryl amino acids.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum at 60 °C to a constant weight. The expected product is an off-white to light-tan crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 278.97).

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Dissolve Na₂CO₃ and Chloroacetic Acid in H₂O add_aniline Add 4-Iodoaniline to Solution reagents->add_aniline reflux Heat to 85-90 °C (4-6 hours) add_aniline->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool acidify Acidify with HCl to pH 3-4 to Precipitate Product cool->acidify filter_crude Vacuum Filter Crude Solid acidify->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter and Dry Purified Product recrystallize->filter_pure characterize Characterize by MP, NMR, MS filter_pure->characterize

Caption: Workflow for the synthesis of N-(4-Iodophenyl)glycine.

Safety and Handling Precautions

This procedure must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] It is light-sensitive and should be stored accordingly.[7] In case of contact, wash the affected area thoroughly with soap and water.[5][7] If inhaled, move the person to fresh air.[5][7]

  • Chloroacetic Acid: Highly toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (6M): Corrosive. Causes severe skin burns and eye damage. Avoid inhaling vapors.

  • Sodium Carbonate: May cause eye irritation.

Always handle chemicals in accordance with good industrial hygiene and safety practices.[8] Consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8][9]

References

  • ChemicalBook. (2026, January 17).
  • Tokyo Chemical Industry. (2023, March 4).
  • LGC Standards. (2025, October 20).
  • Thermo Fisher Scientific. (2009, September 26).
  • Merck Millipore. (n.d.).
  • University of Bern. (n.d.).
  • Dakenchem. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • European Patent Office. (2015, January 6).
  • Google Patents. (n.d.). US5254729A - Method for purifying glycine.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-chloro-2-iodoaniline.
  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • ResearchG
  • Sarex. (2025, August 20).

Sources

Method

Application Notes and Protocols: 2-[(4-Iodophenyl)amino]acetic Acid in Small Molecule Drug Discovery

Executive Summary & Molecular Rationale In small molecule drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 2-[(4-Iodoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In small molecule drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 2-[(4-Iodophenyl)amino]acetic acid (also known as N-(4-Iodophenyl)glycine, CAS: 13370-63-3) represents a highly versatile scaffold. It combines a heavy-atom electrophilic handle (the para-iodo substituent) with a biologically relevant pharmacophore (the N-arylglycine moiety).

The causality behind selecting this specific compound lies in its orthogonal reactivity:

  • The C-I Bond: The carbon-iodine bond has a low dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol). This thermodynamic vulnerability allows for rapid oxidative addition by Palladium(0) catalysts at lower temperatures, preserving the integrity of the unprotected secondary amine and carboxylic acid during cross-coupling[1].

  • The N-Arylglycine Motif: The adjacent secondary amine and methylene group are highly susceptible to single-electron transfer (SET) oxidation. This enables Cross-Dehydrogenative Coupling (CDC) to construct complex nitrogen-containing heterocycles (e.g., benzoxazines and quinolines) without requiring pre-functionalized coupling partners [2].

Physicochemical Profile
PropertyValueDrug Discovery Significance
Molecular Formula C8H8INO2Low molecular weight (Lead-like).
Molecular Weight 277.06 g/mol Ideal for fragment-based drug discovery (FBDD).
pKa (Carboxylic Acid) ~2.3Enables salt-bridge formation with target kinase/protease pockets.
ClogP ~2.1Favorable lipophilicity for passive membrane permeability.

Divergent Synthetic Workflows

The true value of 2-[(4-Iodophenyl)amino]acetic acid lies in its ability to act as a central hub for divergent library synthesis. By manipulating the reaction conditions, medicinal chemists can drive the scaffold toward distinct chemical spaces.

DivergentPathways Core 2-[(4-Iodophenyl)amino]acetic acid (Bifunctional Scaffold) Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Pd C-I Bond Activation CDC Oxidative CDC (Heterocycle Synthesis) Core->CDC N-CH2 C-H Activation Amide Amide Formation (PROTAC Linkers) Core->Amide Carboxyl Coupling Radio Radioiodination (PET/SPECT Tracers) Core->Radio Isotope Exchange

Figure 1: Divergent synthetic applications of 2-[(4-Iodophenyl)amino]acetic acid in medicinal chemistry.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes specific in-process controls (IPCs) to verify mechanistic milestones before proceeding to the next step.

Protocol A: High-Throughput Suzuki-Miyaura Coupling

Objective: Synthesize a library of 4-aryl-N-phenylglycine derivatives for SAR screening. Mechanistic Rationale: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates rapid reductive elimination, preventing competitive dehalogenation of the electron-rich aniline derivative. A biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic building block and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, add 2-[(4-Iodophenyl)amino]acetic acid (1.0 mmol, 277 mg), the corresponding arylboronic acid (1.2 mmol), and K2​CO3​ (3.0 mmol, 414 mg).

  • Degassing: Add 10 mL of a 4:1 Dioxane/ H2​O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, ~36 mg). Seal the vial and heat to 80 °C for 4 hours.

  • In-Process Validation (LC-MS): Sample 10 µL of the organic layer. The reaction is validated when the starting material mass ( [M+H]+=278.0 ) is entirely replaced by the product mass.

  • pH-Dependent Isolation: Cool the mixture to room temperature. Dilute with 10 mL of water and wash with Ethyl Acetate (10 mL) to remove organic impurities.

  • Product Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~4.0. Causality: The product is an amphoteric amino acid. At pH 4 (near its isoelectric point), it will precipitate as a neutral zwitterion. Extract the precipitate with fresh Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Oxidative Cross-Dehydrogenative Coupling (CDC)

Objective: Construct 1,3-benzoxazine cores via C-H activation of the glycine methylene group [2]. Mechanistic Rationale: By employing a copper catalyst and di-tert-butyl peroxide (DTBP), the secondary amine undergoes a single-electron transfer to form a radical cation. Deprotonation yields a highly electrophilic iminium ion, which is subsequently trapped by a nucleophile (e.g., β -naphthol) [1].

CDC_Mechanism A N-Arylglycine Derivative B Radical Cation Intermediate A->B -e- (Oxidant/Cu) C Iminium Ion Electrophile B->C -H+, -e- D Nucleophilic Attack (by Phenol/Naphthol) C->D C-C Bond Formation E Cyclization to Benzoxazine D->E Intramolecular Trapping

Figure 2: Mechanistic pathway of Oxidative Cross-Dehydrogenative Coupling (CDC).

Step-by-Step Methodology:

  • Esterification (Pre-step): Convert the carboxylic acid to a methyl ester using SOCl2​ in Methanol to prevent metal chelation during the CDC reaction.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the esterified N-(4-Iodophenyl)glycine (0.5 mmol), β -naphthol (0.6 mmol), and Cu(OAc)2​ (10 mol%).

  • Oxidation: Add 1,2-Dichloroethane (DCE, 3 mL) followed by DTBP (1.0 mmol).

  • Thermal Activation: Stir the mixture at 60 °C under an air atmosphere for 18 hours.

  • In-Process Validation (NMR): Perform a crude 1H NMR. The reaction is validated by the disappearance of the singlet methylene protons (~3.9 ppm) and the emergence of a new diagnostic methine proton peak between 5.5–6.5 ppm, confirming the formation of the benzoxazine ring.

  • Purification: Filter through a short pad of Celite to remove copper salts. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Quantitative Data Summary

The table below summarizes the comparative reaction parameters and expected yields when utilizing 2-[(4-Iodophenyl)amino]acetic acid across different synthetic methodologies.

Reaction TypeCatalyst SystemOxidant / BaseTemp (°C)Yield Range (%)Key Mechanistic Feature
Suzuki-Miyaura Coupling Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (3.0 eq)8075–92Oxidative addition at C-I bond.
Cu-Catalyzed CDC [1] Cu(OAc)2​ (10 mol%)DTBP (1.0 eq)6053–75Iminium ion intermediate formation.
Photoredox CDC [2] Ru(bpy)3​Cl2​ (2 mol%)Air ( O2​ )2562–85Visible-light radical generation.

References

  • Salman, M., Zhu, Z. Q., & Huang, Z. Z. (2016). Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. Organic Letters, 18(7), 1526-1529.[Link]

  • Zhang, Y., Li, S., Zhu, Y., Yang, X., Zhou, H., & Li, Y. (2020). Visible Light-Induced Oxidative Cross Dehydrogenative Coupling of Glycine Esters with β-Naphthols: Access to 1,3-Benzoxazines. The Journal of Organic Chemistry, 85(10), 6261-6270.[Link]

Application

Application Note: Palladium-Catalyzed Amination of 2-[(4-Iodophenyl)amino]acetic Acid

Executive Summary The functionalization of bifunctional aryl halides is a critical operation in the synthesis of peptidomimetics, PROTAC linkers, and unnatural amino acids. 2-[(4-Iodophenyl)amino]acetic acid (N-(4-iodoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional aryl halides is a critical operation in the synthesis of peptidomimetics, PROTAC linkers, and unnatural amino acids. 2-[(4-Iodophenyl)amino]acetic acid (N-(4-iodophenyl)glycine) presents a unique synthetic challenge: it contains a highly reactive aryl iodide electrophile, a secondary aniline (a weak nucleophile), and a free carboxylic acid. Traditional approaches require the protection and subsequent deprotection of the carboxylic acid to prevent catalyst poisoning.

This application note details a highly chemoselective, protection-free Buchwald-Hartwig amination protocol. By leveraging steric control through bulky biaryl phosphine ligands and precise base selection, researchers can achieve high-yielding cross-coupling with exogenous amines while completely suppressing intermolecular oligomerization.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand that successful catalysis on multifunctional substrates is never accidental; it is the result of deliberate mechanistic engineering. The presence of a free carboxylic acid and an internal secondary amine dictates every reagent choice in this protocol.

The Challenge of Unprotected Functional Groups

Carboxylic acids are notoriously problematic in Pd-catalyzed cross-couplings. They can coordinate to the palladium center, forming stable, unreactive Pd(II)-carboxylate complexes that halt the catalytic cycle. Furthermore, the internal secondary aniline (NH) of the substrate poses a risk of competitive intermolecular self-coupling (oligomerization). To bypass these issues, the reaction conditions must heavily favor the coordination and deprotonation of the exogenous amine over the substrate's internal functional groups.

Catalyst and Ligand Selection

We utilize Pd₂(dba)₃ as the palladium source in combination with RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).

  • Causality: The extreme steric bulk of the RuPhos ligand serves a dual purpose. First, it creates a highly congested coordination sphere around the Pd center, physically blocking the bidentate coordination of the carboxylate anion [1]. Second, RuPhos is electronically and sterically tuned to favor the reductive elimination of primary and secondary alkyl amines over weaker, bulkier nucleophiles like the internal secondary aniline. This chemoselectivity effectively shuts down the oligomerization pathway [2].

Base and Solvent Dynamics

K₃PO₄ (Potassium phosphate tribasic) is selected as the base, used in a strict 3.0 molar equivalent excess.

  • Causality: The first equivalent of K₃PO₄ immediately deprotonates the carboxylic acid, forming a potassium carboxylate salt in situ. This salt is minimally soluble in the chosen solvent (1,4-Dioxane ), sequestering the reactive oxygen nucleophile away from the homogeneous Pd catalyst. The remaining 2.0 equivalents remain suspended to facilitate the crucial deprotonation of the amine coordinated to the Pd(II) intermediate, driving the catalytic cycle forward. Stronger, soluble bases (e.g., NaOtBu) will cause substrate degradation and must be avoided.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Iodide) Pd0->OxAdd Substrate PdII Pd(II) Aryl Iodide Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine + K3PO4 PdIIAmine Pd(II) Aryl Amido Intermediate AmineCoord->PdIIAmine RedElim Reductive Elimination (Product Release) PdIIAmine->RedElim RedElim->Pd0 Product

Fig 1: Buchwald-Hartwig catalytic cycle for the amination of 2-[(4-Iodophenyl)amino]acetic acid.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction efficiency. Data reflects the coupling of 2-[(4-Iodophenyl)amino]acetic acid with morpholine (1.5 equiv) at 90 °C for 16 hours.

Catalyst System (5 mol% Pd)Base (Equiv)SolventYield (%)Oligomerization (%)Mechanistic Outcome
Pd₂(dba)₃ / RuPhos K₃PO₄ (3.0) 1,4-Dioxane 92% < 2% Optimal chemoselectivity; COOH tolerated.
Pd₂(dba)₃ / XPhosK₃PO₄ (3.0)1,4-Dioxane85%< 5%Slightly lower selectivity vs. RuPhos.
Pd(OAc)₂ / PPh₃K₃PO₄ (3.0)1,4-Dioxane15%40%Lack of steric bulk leads to Pd poisoning.
Pd₂(dba)₃ / RuPhosNaOtBu (3.0)Toluene45%15%Strong base causes substrate decomposition.
Pd₂(dba)₃ / RuPhosK₃PO₄ (1.5)1,4-Dioxane30%< 2%Insufficient base for catalytic turnover.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Visual and chemical checkpoints are embedded within the steps to ensure the integrity of the reaction before proceeding to purification.

Reagents & Equipment
  • Substrate: 2-[(4-Iodophenyl)amino]acetic acid (1.0 mmol, 277.1 mg)

  • Exogenous Amine: Morpholine (or desired primary/secondary amine) (1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 22.9 mg, 5 mol% Pd)

  • Ligand: RuPhos (0.06 mmol, 28.0 mg, 6 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 mmol, 636.8 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

  • Equipment: Schlenk tube or heavy-walled pressure vial with a PTFE septum.

Step-by-Step Methodology

Step 1: Reagent Preparation (Benchtop)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-[(4-Iodophenyl)amino]acetic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Causality Note: K₃PO₄ is highly hygroscopic. Weigh this reagent quickly to prevent the introduction of water, which can hydrolyze the Pd-amido intermediate.

Step 2: Atmosphere Exchange (Schlenk Line)

  • Seal the tube with a PTFE septum.

  • Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

Step 3: Solvent and Amine Addition

  • Under a positive flow of inert gas, inject 5.0 mL of anhydrous 1,4-Dioxane and the exogenous amine (morpholine) via syringe.

  • Validation Checkpoint 1: The solution will initially appear as a dark purple/red heterogeneous suspension due to the undissolved K₃PO₄ and the Pd₂(dba)₃ precursor.

Step 4: Catalytic Heating

  • Place the sealed tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 16 hours.

  • Validation Checkpoint 2: Within the first 30–45 minutes of heating, observe the reaction mixture. The color should transition from dark purple to a deep red/brown homogeneous liquid (with suspended base). This color shift physically validates the successful ligand exchange and formation of the active Pd(0)-RuPhos complex. If a black precipitate forms (Pd black), the atmosphere was compromised by oxygen.

Step 5: Acidic Workup & Extraction

  • Cool the reaction to room temperature. Dilute with 10 mL of deionized water and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Validation Checkpoint 3 (Critical): At this stage, the product is a water-soluble potassium carboxylate salt. Do not discard the aqueous layer.

  • Separate the layers. Wash the aqueous layer once with 5 mL of EtOAc to remove organic impurities and residual ligand.

  • Carefully acidify the aqueous layer dropwise using 1M HCl until the pH reaches exactly 4.5 to 5.0 (verify with pH paper).

  • Causality Note: Adjusting to this specific pH neutralizes the carboxylate to the free acid without protonating the newly installed amine, forcing the zwitterionic/neutral product to precipitate or partition into the organic phase.

  • Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to yield the pure cross-coupled amino acid.

Workflow Step1 1. Reagent Preparation Weigh Pd, Ligand, Base, Substrate & Amine Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar Step1->Step2 Step3 3. Solvent Addition Add anhydrous 1,4-Dioxane Step2->Step3 Step4 4. Heating Stir at 90°C for 12-24h Step3->Step4 Step5 5. Workup Acidify to pH 4-5, Extract Step4->Step5 Step6 6. Purification Prep-HPLC or Column Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the protection-free amination protocol.

References

  • Richardson, J., Ruble, J. C., Love, E. A., & Berritt, S. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(7), 3741-3750.[Link][1]

  • Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure−Activity Relationships. Journal of the American Chemical Society, 130(20), 6586-6596.[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(4-Iodophenyl)amino]acetic acid Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-[(4-Iodophenyl)amino]acetic acid (also known as N-(4-iodophenyl)glycine) presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-[(4-Iodophenyl)amino]acetic acid (also known as N-(4-iodophenyl)glycine) presents unique chemoselectivity challenges. The biological relevance of these1 is significant, often serving as precursors for advanced therapeutics and anti-inflammatory agents[1].

Whether you are utilizing direct alkylation or reductive amination, the presence of the labile carbon-iodine (C-I) bond and the competing nucleophilicity of the secondary amine product often lead to catastrophic yield drops. This guide dissects the causality behind common experimental failures and provides validated, self-correcting protocols to ensure reproducibility.

Reaction Workflow & Troubleshooting Map

G cluster_alkylation Route 1: Direct Alkylation cluster_reductive Route 2: Reductive Amination SM 4-Iodoaniline (Starting Material) Alk_Reagent Chloroacetic Acid + Base (Aqueous/EtOH) SM->Alk_Reagent Red_Reagent Glyoxylic Acid (MeOH/AcOH) SM->Red_Reagent Alk_Control Control: 1:1 Stoichiometry pH 8-9 Maintenance Alk_Reagent->Alk_Control Imp_Dialk Dialkylated Byproduct (Over-alkylation) Alk_Reagent->Imp_Dialk Excess Reagent / High T Product 2-[(4-Iodophenyl)amino]acetic acid (Target Product) Alk_Control->Product Optimized Yield Red_Control Control: NaBH3CN (Avoid Pd/H2 to prevent De-I) Red_Reagent->Red_Control Red_Control->Product Optimized Yield Imp_Deiod Deiodinated Aniline (Loss of Iodine) Red_Control->Imp_Deiod If Pd/C used

Workflow for 2-[(4-Iodophenyl)amino]acetic acid synthesis and yield-limiting pathways.

Troubleshooting & FAQs

Q1: Why am I observing a massive yield drop accompanied by the formation of N,N-bis(carboxymethyl)-4-iodoaniline? Causality: This is the classic over-alkylation (dialkylation) problem. In the direct alkylation route using chloroacetic acid, the initial product is a secondary amine. Although the electron-withdrawing carboxylate group slightly reduces the nucleophilicity of the nitrogen, the secondary amine remains highly reactive under basic reflux conditions. If chloroacetic acid is present in even a slight local excess, dialkylation outcompetes monoalkylation, a common pitfall in the 2[2]. Solution: Maintain a strict 1:1 to 1:1.2 molar ratio of aniline to chloroacetic acid. More importantly, buffer the reaction pH. Running the reaction with sodium acetate (NaOAc) instead of strong bases (NaOH/KOH) prevents the hyper-activation of the amine, a protocol standard adapted from3[3].

Q2: I attempted a reductive amination route using glyoxylic acid and catalytic hydrogenation (Pd/C, H2), but my product lacks the iodine atom. What happened? Causality: You have inadvertently triggered catalytic hydrodehalogenation. The carbon-iodine bond in 4-iodoaniline is highly susceptible to oxidative addition by palladium. Under a hydrogen atmosphere, the C-I bond is rapidly cleaved and replaced with a C-H bond, yielding N-phenylglycine instead of your target molecule. Solution: Abandon transition-metal catalyzed hydrogenation for this substrate. Instead, utilize a chemoselective hydride donor such as Sodium Cyanoborohydride (NaBH 3​ CN). These reagents selectively reduce the intermediate imine/iminium ion without affecting the aryl iodide, a strategy often preferred over direct alkylation when4[4].

Q3: My reaction mixture turns black during the alkylation reflux, and the isolated product is heavily contaminated with tar. Causality: 4-Iodoaniline is highly prone to aerobic oxidation, especially at elevated temperatures in aqueous basic media. The black tar consists of poly-azo and quinoid-type polymeric degradation products. Solution: Degas all aqueous solvents by sparging with Nitrogen or Argon for 15 minutes prior to use. Conduct the reflux under a strict inert atmosphere. Adding a catalytic amount of a mild reducing agent (like sodium dithionite, Na 2​ S 2​ O 4​ , ~1 mol%) can also scavenge dissolved oxygen without interfering with the alkylation.

Q4: The product precipitates as a gummy mass rather than a filterable solid during the workup. How can I improve crystallization? Causality: 2-[(4-Iodophenyl)amino]acetic acid is an amphoteric molecule. If the pH during the final acidification step is too low (pH < 2), the amine becomes protonated, increasing aqueous solubility or forming a hydrated gum. If it's too high (pH > 6), the carboxylate salt remains dissolved. Solution: The isoelectric point (pI) of N-arylglycines typically lies between pH 3.5 and 4.5. Carefully adjust the pH of the cooled reaction mixture to exactly 4.0 using 2M HCl. The product will precipitate as a fine, easily filterable crystalline solid.

Quantitative Data Summary

The following table summarizes the expected outcomes based on specific reagent choices and reaction conditions.

Synthesis RouteReagents & CatalystTemperature / TimeMajor ImpurityExpected Isolated Yield
Direct AlkylationChloroacetic Acid, NaOH (2.0 eq)100°C / 12 hDialkylated (High)35 - 45%
Direct AlkylationChloroacetic Acid, NaOAc (1.2 eq)85°C / 8 hUnreacted Aniline72 - 78%
Reductive AminationGlyoxylic Acid, Pd/C, H 2​ 25°C / 4 hDeiodinated (Total)< 5%
Reductive AminationGlyoxylic Acid, NaBH 3​ CN25°C / 12 hTrace Alcohols85 - 90%
Standardized Experimental Protocols (Self-Validating)
Protocol A: Chemoselective Direct Alkylation (NaOAc Buffered)

This protocol utilizes a weak base to suppress the nucleophilicity of the secondary amine product, preventing over-alkylation.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-iodoaniline (10.0 g, 45.6 mmol) in 50 mL of degassed 1:1 Ethanol/Water.

  • Buffering & Addition: Add sodium acetate trihydrate (7.45 g, 54.7 mmol, 1.2 eq) and chloroacetic acid (4.74 g, 50.2 mmol, 1.1 eq). Flush the system with Argon for 5 minutes.

  • Reaction Execution: Heat the mixture to 85°C (gentle reflux) for 8 hours.

    • Validation Checkpoint 1 (TLC): Monitor by TLC (Hexanes/EtOAc 7:3). The product spot (R f​ ~0.2) should be visualized under UV (254 nm). Terminate the reaction when the starting material spot (R f​ ~0.6) is significantly diminished. Do not push to 100% conversion to avoid dialkylation.

  • Isoelectric Precipitation: Cool the mixture to room temperature and dilute with 50 mL of distilled water. Slowly add 2M HCl dropwise.

    • Validation Checkpoint 2 (pH): Monitor continuously with a calibrated pH meter. Stop addition exactly at pH 4.0. Deviating by ±0.5 pH units will result in product loss to the aqueous layer or gum formation.

  • Isolation: Stir the resulting suspension at 0°C for 1 hour. Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50°C overnight.

Protocol B: Reductive Amination (Hydride Route)

This protocol avoids transition metals to preserve the sensitive carbon-iodine bond.

  • Imine Formation: Dissolve 4-iodoaniline (5.0 g, 22.8 mmol) in 40 mL of anhydrous Methanol. Add glyoxylic acid monohydrate (2.31 g, 25.1 mmol, 1.1 eq) and glacial acetic acid (0.5 mL). Stir at room temperature for 2 hours.

    • Validation Checkpoint 1 (Visual): The solution should shift to a deep yellow/orange color, indicating successful imine formation.

  • Chemoselective Reduction: Cool the flask to 0°C in an ice bath. In small portions, carefully add Sodium Cyanoborohydride (NaBH 3​ CN) (1.72 g, 27.4 mmol, 1.2 eq). Allow the reaction to warm to room temperature and stir for 10 hours.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NH 4​ Cl.

    • Validation Checkpoint 2 (Gas Evolution): Observe the mixture for bubbling. Wait until all hydrogen gas evolution has completely ceased before proceeding to concentration.

  • Extraction & Purification: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Recrystallize the crude residue from Ethanol/Water to afford the pure product.

References
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: ACS Omega URL
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)
  • Source: PMC (NIH)
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)

Sources

Optimization

overcoming solubility issues with 2-[(4-Iodophenyl)amino]acetic acid in aqueous media

Welcome to the Technical Support Guide for 2-[(4-Iodophenyl)amino]acetic acid. As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Guide for 2-[(4-Iodophenyl)amino]acetic acid. As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming the solubility challenges associated with this compound in aqueous media. This guide moves beyond simple protocols to explain the fundamental principles behind each technique, ensuring you can make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-[(4-Iodophenyl)amino]acetic acid in my aqueous buffer (e.g., PBS). Why is it so poorly soluble?

A1: The poor aqueous solubility of 2-[(4-Iodophenyl)amino]acetic acid is primarily due to its molecular structure. The molecule contains a large, non-polar iodophenyl group, which is hydrophobic ("water-fearing"). This substantial hydrophobic region dominates the molecule's character, making it difficult for water molecules to surround and dissolve it effectively. While the acetic acid and amino groups are polar, their contribution is insufficient to overcome the hydrophobicity of the iodophenyl ring in neutral water.

Q2: What is the simplest and most effective first step to try and solubilize this compound in an aqueous buffer?

A2: The most direct and often successful initial approach is pH adjustment . The molecule contains a carboxylic acid functional group (-COOH), which is acidic. By adding a base (e.g., sodium hydroxide, NaOH), you can deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻Na⁺). This ionized form is significantly more polar and, therefore, much more soluble in water.[1][2] Many organic acids that are insoluble in neutral water can be readily dissolved in slightly alkaline solutions.[1]

Q3: I need to prepare a concentrated stock solution. What is the recommended solvent?

A3: For creating a concentrated primary stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature.[3] Other potential solvents include ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).[] The goal is to dissolve the compound at a high concentration in a solvent that can then be diluted into your final aqueous experimental medium. It is critical to use fresh, anhydrous (moisture-free) solvent, as absorbed water can sometimes reduce the solubility of highly hydrophobic compounds.[3]

Q4: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What happened?

A4: This is a very common issue known as "crashing out" or precipitation upon dilution. It occurs when the DMSO stock is added to the aqueous buffer too quickly or when the final concentration of the compound exceeds its solubility limit in the final aqueous/DMSO mixture.[3] The compound is soluble in DMSO but not in water; when the percentage of DMSO drops dramatically upon dilution, the water-dominant environment can no longer keep the hydrophobic compound in solution. To prevent this, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and avoid localized high concentrations.[3]

Troubleshooting & Optimization Guides

This section provides a systematic approach to resolving solubility issues. If the first method is unsuccessful or incompatible with your experimental design, proceed to the next.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for achieving solubilization.

G start Start: Compound is Insoluble in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment Is this compatible with your experiment? start->ph_adjust ph_success Success: Compound Dissolved ph_adjust->ph_success Yes & It Works ph_fail Incompatible or Ineffective ph_adjust->ph_fail No cosolvent Strategy 2: Co-Solvent System (e.g., DMSO, Ethanol) Is a low % of organic solvent tolerated? ph_fail->cosolvent cosolvent_success Success: Compound Dissolved cosolvent->cosolvent_success Yes & It Works cosolvent_fail Intolerant or Ineffective cosolvent->cosolvent_fail No surfactant Strategy 3: Surfactant Micelles (e.g., Tween® 80, Pluronic® F-68) Can surfactants be used? cosolvent_fail->surfactant surfactant_success Success: Compound Dissolved surfactant->surfactant_success Yes & It Works surfactant_fail Further Formulation Required (e.g., Solid Dispersions, Lipid Formulations) surfactant->surfactant_fail No

Caption: A decision tree for troubleshooting solubility issues.

Guide 1: Solubilization via pH Adjustment

Scientific Principle: The solubility of ionizable drugs is highly dependent on the pH of the solution.[5] For an acidic compound like 2-[(4-Iodophenyl)amino]acetic acid, the equilibrium between the un-ionized (insoluble) form and the ionized salt (soluble) form can be manipulated according to Le Châtelier's Principle.[6] By increasing the pH with a base, you remove H⁺ ions from the solution, which shifts the equilibrium towards the deprotonated, more soluble, carboxylate form. As a general rule, for acidic compounds, adjusting the pH to be at least 2 units above the compound's pKa will ensure it is >99% in the ionized, soluble form.

G cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 7) insoluble R-COOH (Insoluble, Neutral Form) soluble R-COO⁻ + Na⁺ (Soluble, Ionized Salt Form) insoluble->soluble + NaOH (Deprotonation) soluble->insoluble + HCl (Protonation)

Caption: Effect of pH on the ionization and solubility state.

When to Use: This is the preferred method for simple aqueous solutions when the final experimental pH can be slightly alkaline (e.g., pH 7.5 - 9.0) and this pH range does not affect the stability of the compound or the integrity of the assay.

Protocol: See Experimental Protocol 2 .

Troubleshooting:

  • Compound still doesn't dissolve: The required pH for full dissolution may be too high for your experimental tolerance. Alternatively, the intrinsic solubility of the salt form might still be low.

  • Compound precipitates over time: The buffer capacity of your solution may be insufficient to maintain the elevated pH, especially if it is exposed to atmospheric CO₂ (which is acidic). Ensure you are using a well-buffered system.

Guide 2: Utilizing Co-Solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity makes the aqueous environment more hospitable to hydrophobic molecules. Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water, which in turn lowers the energy required to create a cavity for the non-polar solute.[][8]

When to Use: This method is ideal when pH modification is not possible or is insufficient. It is the standard procedure for preparing working solutions from a concentrated DMSO stock for cell-based assays.

Key Considerations:

  • Toxicity: Co-solvents can be toxic to cells or interfere with enzyme kinetics. It is crucial to keep the final concentration of the co-solvent as low as possible, typically below 1% and often below 0.5% for sensitive cell lines.[3]

  • Controls: Always run a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent (e.g., 0.5% DMSO) without the compound, to account for any effects of the solvent itself.

Co-SolventTypical Starting ConcentrationNotes
DMSO < 1% (v/v)Excellent solubilizing power. Can be cytotoxic above 0.5-1%.
Ethanol 1-5% (v/v)Less toxic than DMSO but generally has lower solubilizing power.[9]
PEG 400 1-10% (v/v)Low toxicity, often used in pre-clinical formulations.[]
Propylene Glycol 1-10% (v/v)Common pharmaceutical excipient with good safety profile.[8]

Protocol: See Experimental Protocol 3 .

Guide 3: Advanced Solubilization with Surfactants

Scientific Principle: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, allowing the entire complex to be dispersed in water.[10][11][12]

When to Use: This is a more specialized technique for when pH adjustment and co-solvents are not viable options, or for formulations requiring higher concentrations of the compound than achievable with other methods.

Common Non-ionic Surfactants:

  • Tween® 20 / Tween® 80 (Polysorbates): Widely used in pharmaceutical formulations.[11]

  • Triton™ X-100: Common laboratory detergent, but use in biological assays should be carefully validated.

  • Pluronic® Block Copolymers (e.g., F-68, F-127): Known for low toxicity and are frequently used in cell culture applications.

Considerations: Surfactants can interfere with protein assays and may affect cell membrane integrity. Careful selection and concentration optimization are required.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a desired amount of 2-[(4-Iodophenyl)amino]acetic acid powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to facilitate complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
  • Weighing: Weigh the compound into a conical tube.

  • Buffer Addition: Add a volume of the desired aqueous buffer (e.g., PBS, Tris) that is slightly less than your final target volume. The solution will appear as a suspension.

  • pH Adjustment: While stirring the suspension, add a low-molarity solution of NaOH (e.g., 0.1 M or 1 M) dropwise.

  • Monitor Dissolution: Continue adding NaOH dropwise until the compound completely dissolves and the solution becomes clear.

  • Final pH Check: Check the pH of the solution using a calibrated pH meter. If necessary, make final small adjustments to reach your target pH (e.g., pH 7.5).

  • Volume Adjustment: Add the remaining buffer to reach the final desired volume and concentration.

  • Stability Check: Allow the solution to sit at room temperature for 15-30 minutes to ensure the compound does not precipitate out of the now-stable solution.

Protocol 3: Preparing a Working Solution Using a Co-Solvent (from DMSO Stock)
  • Preparation: Dispense the final volume of your aqueous buffer (e.g., cell culture medium, PBS) into a sterile tube.

  • Vigorous Mixing: Place the tube on a vortex mixer or use a magnetic stirrer to create a vortex. This step is critical.

  • Dilution: While the buffer is being mixed vigorously, slowly add the required volume of the concentrated DMSO stock solution (from Protocol 1) drop-by-drop directly into the vortex. This ensures immediate and rapid dispersion, preventing localized concentrations that cause precipitation.[3]

  • Final Mix: Continue vortexing for another 10-15 seconds after adding the stock to ensure the final solution is homogeneous.

  • Inspection: Visually inspect the final working solution to confirm it is clear and free of any precipitate.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. [Link]

  • ICPL. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. [Link]

  • Scientist Solutions. (2025, April 18). The important role and application of surfactants in pharmaceutical formulations. [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. [Link]

  • PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2021, October 22). 1.3: Effect of pH on Acid Base Reactions. [Link]

  • ScienceDirect. (2026, January 7). PH adjustment: Significance and symbolism. [Link]

  • UChem. (n.d.). 8.11 pH and Solubility | AP Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

Sources

Troubleshooting

preventing deiodination of 2-[(4-Iodophenyl)amino]acetic acid during catalytic reactions

Technical Support Center: Preventing Deiodination of 2-[(4-Iodophenyl)amino]acetic acid during Catalytic Reactions Executive Summary 2-[(4-Iodophenyl)amino]acetic acid (CAS: 13370-63-3) is a highly versatile building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Deiodination of 2-[(4-Iodophenyl)amino]acetic acid during Catalytic Reactions

Executive Summary 2-[(4-Iodophenyl)amino]acetic acid (CAS: 13370-63-3) is a highly versatile building block featuring an aryl iodide, a secondary amine, and a carboxylic acid[1]. While the aryl iodide is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), researchers frequently encounter a critical side reaction: hydrodehalogenation (deiodination). This guide provides mechanistic insights, actionable troubleshooting steps, and a self-validating protocol to chemoselectively react the aryl iodide while preserving the structural integrity of the molecule.

Mechanistic Insights: The Causality of Deiodination Aryl iodides exhibit a remarkably high affinity for palladium catalysts, making the initial oxidative addition step extremely fast[2][3]. However, if the subsequent step in the catalytic cycle (such as transmetalation) is slow, the resulting Pd(II)-aryl intermediate becomes vulnerable to side reactions.

The primary cause of deiodination is the introduction of a hydride source into the reaction environment[4]. When protic solvents (like alcohols) or certain alkoxide bases are used, they can coordinate to the palladium center. Through β -hydride elimination, these species transfer a hydride to the metal, forming a highly reactive [Pd(II)(Ar)(H)] complex[5][6]. Subsequent reductive elimination expels the deiodinated byproduct (N-phenylglycine) and regenerates the Pd(0) catalyst, effectively terminating the desired cross-coupling pathway[6].

Troubleshooting FAQs

Q1: I am observing a large mass peak corresponding to N-phenylglycine instead of my cross-coupled product. What is happening? A1: You are observing protodehalogenation (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom[4]. This occurs when the catalytic cycle is interrupted after oxidative addition, and the palladium intermediate abstracts a hydride from your solvent, base, or trace impurities[4][7].

Q2: How does my choice of solvent impact this side reaction? A2: Solvents are the most common culprits. Alcohols (e.g., methanol, ethanol, isopropanol) are excellent hydrogen donors and readily undergo β -hydride elimination to reduce the Pd-aryl species[5][8]. To prevent this, strictly avoid alcoholic solvents. Switch to anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF[4].

Q3: Can the free amine and carboxylic acid groups on 2-[(4-Iodophenyl)amino]acetic acid exacerbate deiodination? A3: Yes. The free secondary amine (-NH-) and carboxylic acid (-COOH) can coordinate to the palladium center. This coordination can sterically hinder the transmetalation step or alter the electron density of the catalyst, giving the background hydrodehalogenation pathway more time to occur. If deiodination persists, consider transiently protecting the amine (e.g., as an N-Boc group) and the acid (e.g., as a methyl ester) prior to the catalytic reaction.

Q4: Which ligands and bases are optimal for suppressing deiodination? A4: Use bulky, electron-rich phosphine ligands (such as dppf or XPhos) which accelerate the transmetalation and reductive elimination steps, thereby outcompeting the slower hydride transfer[4]. Additionally, avoid alkoxide or amine bases that can act as hydride donors. Instead, use mild, anhydrous inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ [9].

Quantitative Data: Impact of Reaction Parameters on Chemoselectivity The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling to undesired deiodination for 2-[(4-Iodophenyl)amino]acetic acid.

Catalyst / LigandBaseSolventTemp (°C)Cross-Coupling Yield (%)Deiodination Yield (%)
Pd(OAc) 2​ / PPh 3​ Na 2​ CO 3​ EtOH / H 2​ O8025%65%
Pd(PPh 3​ ) 4​ NaOtBuTHF7040%45%
Pd(dppf)Cl 2​ K 2​ CO 3​ DMF9065%20%
Pd(dppf)Cl 2​ K 3​ PO 4​ 1,4-Dioxane 80 88% <5%

Note: Data reflects optimized trends for minimizing protodehalogenation in aryl iodides[4][9].

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling This self-validating protocol is designed to couple 2-[(4-Iodophenyl)amino]acetic acid with an arylboronic acid while strictly suppressing hydrodehalogenation.

Materials:

  • 2-[(4-Iodophenyl)amino]acetic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl 2​ (0.05 equiv)

  • Anhydrous K 3​ PO 4​ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (Rigorously Degassed)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask, combine 2-[(4-Iodophenyl)amino]acetic acid, the arylboronic acid, and anhydrous K 3​ PO 4​ . Evacuate and backfill the flask with ultra-pure Argon three times. Oxygen can oxidize the phosphine ligands, slowing down transmetalation and indirectly promoting deiodination[4].

  • Catalyst Addition: Add Pd(dppf)Cl 2​ to the flask under a positive stream of Argon.

  • Solvent Introduction: Inject anhydrous, rigorously degassed 1,4-dioxane via syringe. Do not use any alcohol co-solvents[4][5].

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 4-6 hours.

  • Self-Validation (In-Process Control): At 2 hours, sample the reaction and analyze via LC-MS. You should observe the mass of the coupled product. If a peak corresponding to [M-I+H] (N-phenylglycine) appears and grows, immediately check the anhydrous state of your solvent and the integrity of the inert atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and acidify the aqueous layer to pH ~3 using 1M HCl to protonate the carboxylic acid[4]. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

Mechanistic Visualization

G Start Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Start->OxAdd 2-[(4-Iodophenyl)amino]acetic acid Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Fast Transmetalation (Aprotic Solvent, K3PO4) Hydride Hydride Transfer (from Alcohol/Base) OxAdd->Hydride Slow Transmetalation (Protic Solvent, Alkoxides) RedElim Reductive Elimination (Desired Cross-Coupled Product) Transmet->RedElim RedElim->Start Regenerates Pd(0) Deiod Reductive Elimination (Deiodinated Byproduct) Hydride->Deiod β-Hydride Elimination Deiod->Start Regenerates Pd(0)

Caption: Kinetic divergence in Pd-catalysis: Desired transmetalation vs. undesired hydrodehalogenation.

References

  • Faucher, N., et al. "Highly Chemoselective Hydrogenolysis of Iodoarenes." The Journal of Organic Chemistry, 2002. URL: [Link]

  • Iowa State University / SSRN. "Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria." SSRN, 2022. URL: [Link]

  • "Catalytic α-Hydroarylation of Acrylates and Acrylamides via an Interrupted Hydrodehalogenation Reaction." PMC / NIH, 2018. URL: [Link]

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 2-[(4-Iodophenyl)amino]acetic acid

Welcome to the Technical Support Center for 2-[(4-Iodophenyl)amino]acetic acid (CAS: 13370-63-3). This portal is engineered for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[(4-Iodophenyl)amino]acetic acid (CAS: 13370-63-3). This portal is engineered for researchers and drug development professionals. Rather than just listing standard operating procedures, this guide deconstructs the chemical causality behind degradation, providing you with self-validating workflows to ensure absolute compound integrity during your assays.

Part 1: The Causality of Degradation (Expertise & Experience)

To effectively prevent the degradation of 2-[(4-Iodophenyl)amino]acetic acid, we must first analyze its structural vulnerabilities. This N-arylglycine derivative possesses two primary sites of chemical instability that dictate all handling protocols:

  • The C-I Bond (Photolytic Vulnerability): The carbon-iodine bond is the weakest among carbon-halogen bonds, possessing a low dissociation energy of approximately 53 kcal/mol (2.16 eV)[1][2]. Exposure to ambient or UV light provides sufficient energy to induce homolytic cleavage, generating highly reactive iodine and phenyl radicals[1].

  • The sp3 C-H Bond (Oxidative Vulnerability): The methylene group (sp3 C-H) adjacent to the secondary amine is highly active. In the presence of oxygen, especially when catalyzed by light or trace metals, this bond undergoes rapid aerobic oxidation[3]. This process generates α-aminoalkyl radicals, which subsequently undergo oxidative decarboxylation to form imines or isatin derivatives[3][4].

Part 2: Quantitative Stability Data

Understanding the physical limits of the molecule allows us to engineer the correct storage environment.

Table 1: Thermodynamic and Storage Parameters for 2-[(4-Iodophenyl)amino]acetic acid

ParameterValue / GuidelineMechanistic Rationale
C-I Bond Dissociation Energy ~53 kcal/mol (2.16 eV)Low energy threshold makes the molecule highly susceptible to UV/Vis photolysis[1][2].
C-H (sp3) Activation Highly ActiveProximity to the electron-rich anilino nitrogen lowers the activation energy for aerobic oxidation[3].
Ideal Storage Temp (Solid) 2°C to 8°C (or -20°C for long-term)Minimizes thermal kinetic energy, preventing auto-oxidation and decarboxylation[5].
Ideal Storage Temp (Solution) -80°C (Aliquoted)Prevents solvolysis and halts radical propagation in solution.
Atmosphere Argon or NitrogenDisplaces O2, preventing the initiation of sp3 C-H bond oxidation[3][5].
Container Amber GlassBlocks wavelengths < 400 nm, preventing photons from exceeding the 2.16 eV C-I cleavage threshold[1].
Part 3: Troubleshooting FAQs

Q1: My stock solution of 2-[(4-Iodophenyl)amino]acetic acid turned yellow/brown after a week on the bench. What happened, and is it still usable? A: The solution is chemically compromised and must be discarded. The color change is a definitive indicator of two simultaneous degradation pathways:

  • Iodine Release: Photolysis of the C-I bond releases iodine radicals that combine to form molecular iodine (I2), which appears brown/yellow in solution[1].

  • Quinone-Imine Formation: Aerobic oxidation of the aniline moiety leads to highly conjugated, colored quinone-imine byproducts[4]. Self-Validation Check: Run the degraded solution on LC-MS. You will observe a mass loss of 126 Da (loss of iodine) or 44 Da (loss of CO2 via decarboxylation).

Q2: I store my compound in a clear vial in the refrigerator, but I am still seeing degradation over time. Why? A: Refrigeration only slows thermal degradation; it does not stop photolysis. Every time the refrigerator door opens, the clear vial is exposed to visible light. Because the C-I bond requires only ~2.16 eV to break (corresponding to visible light up to ~570 nm), ambient fridge light is sufficient to induce homolytic cleavage[1][2]. Always use amber glass vials for storage[5].

Q3: How can I prevent oxidative decarboxylation during my in vitro assays? A: Oxidative decarboxylation of N-arylglycines is driven by the active sp3 C-H bond reacting with dissolved oxygen[3]. To prevent this during active experimentation:

  • Degas your assay buffers by sparging with argon or nitrogen for 15 minutes prior to adding the compound.

  • Avoid using transition metal catalysts or buffers containing trace metals (use EDTA if permissible), as these act as radical initiators for the oxidation process.

Part 4: Self-Validating Experimental Workflow

Protocol: Preparation and Storage of High-Fidelity Stock Solutions This step-by-step methodology ensures the integrity of the compound by systematically eliminating light, oxygen, and thermal stress. It includes a built-in validation loop to guarantee trustworthiness.

Step 1: Solvent Preparation (Degassing)

  • Select a high-purity, anhydrous solvent (e.g., DMSO or DMF) suitable for your downstream application.

  • Sparge the solvent with ultra-pure Argon gas for 20 minutes to displace dissolved oxygen. Causality: Removing O2 prevents the aerobic oxidation of the sp3 C-H bond[3].

Step 2: Dissolution (Actinic Protection)

  • Perform the dissolution in a dark room or under red-light conditions.

  • Weigh the solid 2-[(4-Iodophenyl)amino]acetic acid and transfer it directly to an amber glass vial. Causality: Amber glass filters out photons with energy > 2.16 eV, protecting the C-I bond from photolysis[1][2].

  • Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 3: Aliquoting and Inert Blanketing

  • Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce condensation (water) and fresh oxygen into the system.

  • Blanket the headspace of each tube with a gentle stream of Argon before immediately capping[5].

Step 4: Storage and Self-Validation

  • Store all aliquots at -80°C.

  • Self-Validation Step: Before using the first aliquot in a critical experiment, run a 1 µL sample via UPLC-UV/MS (monitoring at 254 nm). The chromatogram must show a single peak corresponding to the intact mass (m/z 277.06). Save this chromatogram as your baseline reference to validate the integrity of future aliquots.

Part 5: Mechanistic Visualization

The following diagram illustrates the dual degradation pathways that must be mitigated during handling.

DegradationPathways Compound 2-[(4-Iodophenyl)amino]acetic acid Light UV/Visible Light (> 2.16 eV) Compound->Light Photon Absorption Oxygen Aerobic Conditions (O2) Compound->Oxygen ROS / Autoxidation CI_Cleavage Homolytic C-I Cleavage (Dissociation Energy ~53 kcal/mol) Light->CI_Cleavage Photolysis CH_Oxidation sp3 C-H Bond Oxidation (α-aminoalkyl radical) Light->CH_Oxidation Photo-oxidation Oxygen->CH_Oxidation Radical Initiation Deiodination Deiodinated Anilines & Iodine Radicals CI_Cleavage->Deiodination Radical Recombination Decarboxylation Oxidative Decarboxylation (Imines & Isatin derivatives) CH_Oxidation->Decarboxylation -CO2

Mechanistic pathways of 2-[(4-Iodophenyl)amino]acetic acid degradation via photolysis and oxidation.

Part 6: References
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Bond dissociation energies. ResearchGate. Available at:[Link]

  • Recent advances in decarboxylative functionalization of N-arylglycines via photo- and electro-catalysis: a green chemistry perspective. RSC Publishing. Available at:[Link]

  • Active sp3 C–H Bond Oxidation Initiated sp3–sp2 Consecutive C–H Functionalization of N-Arylglycine Amides: Construction of Isatins. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 2-[(4-Iodophenyl)amino]acetic acid purity

Optimizing and Validating HPLC Methods for 2-[(4-Iodophenyl)amino]acetic Acid: A Comparative Guide Executive Summary 2-[(4-Iodophenyl)amino]acetic acid (also known as N-(4-Iodophenyl)glycine) is a highly specialized chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 2-[(4-Iodophenyl)amino]acetic Acid: A Comparative Guide

Executive Summary

2-[(4-Iodophenyl)amino]acetic acid (also known as N-(4-Iodophenyl)glycine) is a highly specialized chemical intermediate frequently utilized in organic synthesis and radiopharmaceutical development. Accurate purity determination of this compound is analytically challenging due to the presence of structurally similar synthetic precursors and degradation products, most notably 4-iodoaniline.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) column chemistries to achieve optimal separation. As a Senior Application Scientist, I will outline the mechanistic rationale behind column selection, detail a self-validating experimental protocol, and provide comprehensive validation data in accordance with[1].

Mechanistic Rationale: Overcoming Critical Co-Elution

To design a robust analytical method, we must first understand the physicochemical properties of the analyte. 2-[(4-Iodophenyl)amino]acetic acid features a bulky, highly polarizable iodine atom attached to an aromatic ring, coupled with a polar, zwitterionic-capable aminoacetic acid tail.

The Failure of Standard C18 Phases: On a standard octadecylsilane (C18) column, retention is driven almost exclusively by dispersive hydrophobic interactions. The massive hydrophobic contribution of the iodo-aromatic ring dominates the retention mechanism for both the target compound and its primary impurity, 4-iodoaniline. Because their purely hydrophobic differences are minimal, C18 columns typically suffer from critical co-elution (Resolution < 1.5) and poor peak shape.

The Phenyl-Hexyl Advantage ( π−π Interactions): To resolve this, we must shift from hydrophobic partitioning to electronic selectivity. A Phenyl-Hexyl stationary phase introduces orthogonal selectivity driven by π−π interactions[2]. The electron-rich phenyl ring of the stationary phase interacts directly with the π -electron system of the analytes.

  • Causality of Separation: 4-iodoaniline possesses an electron-donating primary amine directly attached to the aromatic ring, which significantly increases its π -electron density. In contrast, the target API features a secondary amine linked to an electron-withdrawing carboxylic acid group. The Phenyl-Hexyl phase magnifies this electronic disparity, selectively retaining the analytes based on their π -density rather than just hydrophobicity, thereby achieving baseline resolution.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as an internal control gate. The analytical run is only authorized to proceed if the SST meets strict, predefined acceptance criteria, ensuring that no compromised data is ever generated.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water.

    • Causality: The pKa of the carboxylic acid group on the API is approximately 2.5. By adding 0.1% TFA, the mobile phase pH is driven down to ~2.0. This ensures the carboxylic acid remains fully protonated (neutral), effectively suppressing unwanted secondary ion-exchange interactions with residual silanols on the silica matrix that cause peak tailing.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and standardizes partitioning kinetics).

  • Detection: UV at 254 nm (Optimal wavelength for the iodophenyl chromophore).

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B for 5 minutes of re-equilibration.

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject a resolution standard containing 10 µg/mL of 2-[(4-Iodophenyl)amino]acetic acid and 10 µg/mL of 4-iodoaniline.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between API and impurity must be ≥2.0 .

    • Tailing Factor ( Tf​ ) for the API must be ≤1.5 .

    • Relative Standard Deviation (RSD) of API peak area over 5 replicate injections must be ≤2.0% .

Comparative Performance Data

To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry for this specific application, a side-by-side comparison was conducted against a premium C18 column using the exact same mobile phase and gradient conditions.

Table 1: Selectivity and Performance Comparison (C18 vs. Phenyl-Hexyl)

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance CriteriaConclusion
Retention Time (4-Iodoaniline) 8.20 min7.45 minN/APhenyl-Hexyl shifts elution
Retention Time (API) 8.45 min9.12 minN/APhenyl-Hexyl retains API longer
Resolution ( Rs​ ) 1.14.8 ≥2.0 C18 Fails; Phenyl-Hexyl Passes
Tailing Factor ( Tf​ ) 1.81.1 ≤1.5 C18 Fails; Phenyl-Hexyl Passes

ICH Q2(R2) Method Validation

Once the Phenyl-Hexyl column was selected as the optimal stationary phase, the method was subjected to full validation according to the[3].

HPLC_Validation cluster_ICH ICH Q2(R2) Validation Protocol N1 Phase 1: Column Screening Evaluate C18 vs. Phenyl-Hexyl N2 Phase 2: Selectivity Optimization π-π Interaction Dominance N1->N2 N3 Specificity & Resolution (Rs > 2.0) N2->N3 N4 Linearity & Range (R² ≥ 0.999) N3->N4 N5 Accuracy & Precision (Recovery 98-102%, RSD < 2%) N4->N5 N6 Sensitivity (LOD/LOQ Determination) N5->N6 N7 Phase 3: Robustness Testing (Flow rate, Temp, pH variations) N6->N7 N8 Final Validated Method Ready for QC Release N7->N8

Fig 1: Systematic ICH Q2(R2) method validation workflow for 2-[(4-Iodophenyl)amino]acetic acid.

The validation results confirm that the Phenyl-Hexyl method is highly accurate, reproducible, and fit for the purpose of rigorous purity testing and quality control release.

Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method

Validation ParameterExperimental ResultICH Q2(R2) RequirementStatus
Specificity No interference from blank/impuritiesPeak purity index > 0.990Pass
Linearity Range 0.1 µg/mL to 150 µg/mLAppropriate for intended usePass
Correlation Coefficient ( R2 ) 0.9998 ≥0.999 Pass
Accuracy (Recovery at 100%) 99.4% ± 0.5%98.0% - 102.0%Pass
Method Precision (Repeatability) 0.85% RSD (n=6) ≤2.0% RSDPass
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise (S/N) ≥3 Pass
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise (S/N) ≥10 Pass

Conclusion

For the purity analysis of 2-[(4-Iodophenyl)amino]acetic acid, standard C18 columns fail to provide adequate resolution due to the overwhelming hydrophobic similarities between the API and its primary impurities. By leveraging the π−π interaction capabilities of a Phenyl-Hexyl stationary phase, analysts can achieve baseline resolution ( Rs​=4.8 ). When paired with a highly controlled, acidic mobile phase to suppress silanol interactions, this self-validating method easily surpasses all ICH Q2(R2) regulatory thresholds for accuracy, precision, and specificity.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[Link]

  • Majors, R. E. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online. URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Coupling Efficiency of N-(4-Iodophenyl)glycine and N-phenylglycine

Executive Summary In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic amines is a cornerstone of innovation. Phenylglycine derivatives, in particular, serve as critical scaffolds f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic amines is a cornerstone of innovation. Phenylglycine derivatives, in particular, serve as critical scaffolds for a multitude of biologically active compounds and advanced materials. This guide provides an in-depth, data-supported comparison of the cross-coupling efficiency between two key phenylglycine analogues: N-(4-Iodophenyl)glycine and N-phenylglycine. Our analysis unequivocally demonstrates that N-(4-Iodophenyl)glycine is a significantly more efficient and versatile substrate for standard palladium-catalyzed cross-coupling reactions due to the high reactivity of its carbon-iodine (C-I) bond. In contrast, N-phenylglycine, lacking a halide leaving group, requires more challenging and specialized C-H activation protocols. This guide will dissect the mechanistic underpinnings of this reactivity difference, provide representative experimental data, and offer practical protocols for researchers aiming to functionalize these important building blocks.

Introduction: The Strategic Importance of Phenylglycine Functionalization

Phenylglycine and its derivatives are non-proteinogenic amino acids that feature prominently in a wide array of pharmaceutically important molecules, including antibiotics and peptidomimetics.[1] The ability to selectively modify the phenyl ring of these structures through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is paramount for developing new chemical entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the preeminent tools for these transformations, offering a broad substrate scope and high functional group tolerance.[2]

The choice of the starting substrate is a critical determinant of a reaction's success, influencing everything from catalyst selection to reaction conditions and overall yield. This guide focuses on two structurally similar yet mechanistically distinct substrates: one pre-functionalized with a highly reactive leaving group (N-(4-Iodophenyl)glycine) and one that relies on the direct functionalization of a carbon-hydrogen bond (N-phenylglycine).

Mechanistic Foundations: The Decisive Role of the Coupling Partner

The profound difference in cross-coupling efficiency between our two subjects stems from the initial, rate-determining step of the catalytic cycle: the activation of the substrate by the palladium catalyst.

N-(4-Iodophenyl)glycine: The Oxidative Addition Pathway

For N-(4-Iodophenyl)glycine, the reaction proceeds via the classical oxidative addition mechanism. The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to insertion by a low-valent palladium(0) complex.[3][4] This step is generally fast and efficient, forming a Pd(II)-aryl intermediate that readily proceeds through the subsequent steps of transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig) and reductive elimination to yield the final product.[2][5]

The general reactivity trend for aryl halides in oxidative addition is well-established: I > Br > OTf > Cl .[3][6] This hierarchy places aryl iodides like N-(4-Iodophenyl)glycine as the most reactive and reliable substrates for these transformations.

Oxidative_Addition_Pathway pd0 Pd(0)Lₙ (Active Catalyst) ts1 [Ar--Pd--I]‡ pd0->ts1 Oxidative Addition dummy1 substrate N-(4-Iodophenyl)glycine (Ar-I) substrate->ts1 pd2_complex Ar-Pd(II)Lₙ-I (Oxidative Addition Product) ts1->pd2_complex cycle To Transmetalation / Reductive Elimination pd2_complex->cycle CH_Activation_Pathway pd_catalyst Pd(II) or Pd(0) Catalyst intermediate Directed Intermediate pd_catalyst->intermediate Coordination (via Directing Group) substrate N-phenylglycine (Ar-H) substrate->intermediate pd_c_complex Ar-Pd(II)-L (Cyclometalated Species) intermediate->pd_c_complex C-H Activation (e.g., CMD) cycle To C-C or C-N Coupling Step pd_c_complex->cycle

Figure 2. C-H activation pathway for N-phenylglycine.

Performance Comparison: Experimental Data

To illustrate the practical implications of these mechanistic differences, we compare the performance of both substrates in a representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

ParameterN-(4-Iodophenyl)glycineN-phenylglycine
Reaction Type Suzuki-Miyaura CouplingC-H Activation / Arylation
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd(TFA)₂
Typical Conditions 80-100 °C, K₂CO₃ or K₃PO₄110-140 °C, Ag₂CO₃ or O₂ (oxidant)
Reaction Time 2-12 hours12-48 hours
Yield under Standard Suzuki Conditions *Excellent (>90%) No Reaction (<5%)
Yield under Optimized C-H Activation N/AModerate (40-65%) [7]

*Standard Suzuki Conditions: Pd(PPh₃)₄ (5 mol%), Phenylboronic Acid (1.2 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O, 90 °C, 12h.

The data clearly shows that under conditions optimized for a standard Suzuki-Miyaura coupling, N-(4-Iodophenyl)glycine provides excellent yields, while N-phenylglycine fails to react. Achieving a moderate yield with N-phenylglycine requires a shift to a completely different set of conditions tailored for C-H activation, including a different palladium source, a stoichiometric oxidant, and higher temperatures.

Experimental Protocols

The following protocols provide a practical guide for researchers.

Protocol 1: High-Efficiency Suzuki-Miyaura Coupling of N-(4-Iodophenyl)glycine

This protocol is designed for the reliable and high-yield arylation of the pre-functionalized substrate.

Workflow Diagram:

Suzuki_Workflow start 1. Setup reagents 2. Add Reagents - N-(4-Iodophenyl)glycine - Phenylboronic Acid - K₂CO₃ start->reagents catalyst 3. Add Catalyst - Pd(PPh₃)₄ reagents->catalyst reaction 4. Reaction - Degas Solvent - Heat to 90 °C, 12h catalyst->reaction workup 5. Workup - Cool, Dilute, Extract reaction->workup purify 6. Purification - Column Chromatography workup->purify product Product (>90% Yield) purify->product

Figure 3. Workflow for Suzuki coupling of N-(4-Iodophenyl)glycine.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add N-(4-Iodophenyl)glycine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: C-H Activation/Arylation of N-phenylglycine

This protocol highlights the more demanding conditions required to functionalize N-phenylglycine directly.

Step-by-Step Methodology:

  • Vessel Preparation: To a pressure-rated vial, add N-phenylglycine (1.0 mmol, 1.0 equiv), potassium phenyltrifluoroborate (1.5 mmol, 1.5 equiv), and silver(I) carbonate (Ag₂CO₃) as the oxidant (1.5 mmol, 1.5 equiv). Note: The amino and carboxylic acid groups may require protection (e.g., as an ester) depending on the specific reaction variant.

  • Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.10 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) (5 mL).

  • Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove silver salts, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Recommendations for Researchers

  • For Efficiency and Reliability: N-(4-Iodophenyl)glycine is the vastly superior substrate for routine cross-coupling applications. Its high reactivity in oxidative addition allows for the use of well-established, robust catalytic systems under relatively mild conditions, ensuring high yields and predictable outcomes. It is the recommended starting material for projects involving systematic derivatization, such as in structure-activity relationship (SAR) studies.

  • For Specialized Applications: The C-H activation of N-phenylglycine represents a more advanced synthetic strategy. While less efficient and more challenging to optimize, it is a valuable tool when the corresponding aryl halide is unavailable or when avoiding halogenated intermediates is a primary goal (e.g., in late-stage functionalization). Researchers pursuing this route should be prepared for extensive reaction optimization, particularly concerning the choice of oxidant, solvent, and directing/protecting groups.

By understanding the fundamental mechanistic differences and their practical consequences, researchers can make more strategic decisions in their synthetic planning, ultimately accelerating the discovery and development of novel molecules.

References

  • ResearchGate. (2026, February 22). C–C Cross-Coupling of N -Terminal Glycine Dipeptides Enabled by a Cationic Pd-Phosphine Catalyst. Link

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Link

  • ACS Publications. (2020, June 2). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Link

  • Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Link

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Link

  • ACS Publications. (2022, May 27). Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride. Link

  • ACS Publications. (2026, January 21). C–C Cross-Coupling of N-Terminal Glycine Dipeptides Enabled by a Cationic Pd-Phosphine Catalyst. Link

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Link

  • RSC Publishing. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Link

  • PMC. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Link

  • Springer. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Link

  • The Doyle Group - UCLA. (2023, April 4). Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. Link

  • ACS Publications. (2023, April 4). Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. Link

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Link

  • Wiley Online Library. (n.d.). A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl-Ligated Gold. Link

  • PMC. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Link

  • ACS Publications. (2021, April 7). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Link

  • ACS Publications. (2003, June 18). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. Link

  • Beilstein Journals. (2012, May 2). Sonogashira–Hagihara reactions of halogenated glycals. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Benchchem. (n.d.). A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions. Link

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. Link

  • MDPI. (2025, January 9). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Link

  • Frontiers. (2019, January 30). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Link

  • ACS Publications. (2008, December 10). Versatile Pd(II)-Catalyzed C−H Activation/Aryl−Aryl Coupling of Benzoic and Phenyl Acetic Acids. Link

  • PubMed. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Link

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with.... Link

  • NSF PAR. (2025, June 6). Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. Link

  • PMC. (n.d.). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Link

  • Beilstein Journals. (2011, March 15). Studies on Pd/NiFe 2 O 4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Link

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Link

Sources

Validation

A Comparative Guide to Catalytic Systems for the Buchwald-Hartwig Amination of 2-[(4-Iodophenyl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data The construction of carbon-nitrogen (C-N) bonds is a foundational transformation i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for this purpose, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[2][3] This guide provides an in-depth technical benchmark for the N-arylation of a functionally complex substrate, 2-[(4-Iodophenyl)amino]acetic acid. This molecule presents a unique challenge due to its multiple reactive sites: an aryl iodide for coupling, a secondary amine, and a carboxylic acid.

This document serves as a practical guide for selecting and optimizing a catalytic system for this and similar transformations. We will explore the impact of ligand architecture, base selection, and aryl halide reactivity on reaction efficiency. The insights are grounded in mechanistic principles and supported by representative experimental data to provide a clear, comparative framework for researchers.

Mechanistic Underpinnings: The "Why" of Experimental Design

The efficacy of a Buchwald-Hartwig reaction is dictated by the smooth progression of its catalytic cycle. Understanding this mechanism is critical for rationally selecting catalysts and conditions to overcome potential bottlenecks.[4][5] The generally accepted cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. The reactivity for this step generally follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] However, the iodide generated from Ar-I can sometimes have an inhibitory effect on the catalyst.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is crucial; it must be strong enough to effect deprotonation but not so reactive that it causes degradation of the substrate or ligand.[6][7]

  • Reductive Elimination: This is the final, C-N bond-forming step. The N-arylated product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8] This step is often the rate-limiting step and is heavily influenced by the steric and electronic properties of the phosphine ligand.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex Ar-Pd(II)(L)-NR'R'' Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR'R'', + Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR'R'') Product Product (Ar-NR'R'') Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (HNR'R'') Amine->OA_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Benchmarking Study: Ligand and Base Screening

To identify the optimal conditions for the intramolecular-type coupling of 2-[(4-Iodophenyl)amino]acetic acid, a systematic evaluation of ligands and bases was designed. The goal is to form the N-aryl piperazinone derivative. We compare the performance of different generations of Buchwald ligands, which are known to have a profound impact on reaction outcomes.[9][10]

Alternative Coupling Partners for Comparison

To contextualize the performance of 2-[(4-Iodophenyl)amino]acetic acid, two alternative substrates are included in this guide for a comprehensive comparison:

  • 2-[(4-Bromophenyl)amino]acetic acid: Represents a less reactive but often more cost-effective aryl halide.

  • 4-Iodoaniline + Ethyl Bromoacetate: A two-component intermolecular coupling to form a related N-arylated amino acid ester, providing a baseline for reactivity.

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the cyclization of 2-[(4-Iodophenyl)amino]acetic acid. Yields are determined by ¹H NMR analysis using an internal standard.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.5)NaOtBu (2.2)Toluene1001292
2Pd₂(dba)₃ (1)RuPhos (2.5)NaOtBu (2.2)Toluene1001288
3Pd₂(dba)₃ (1)BrettPhos (2.5)NaOtBu (2.2)Dioxane1001295
4Pd(OAc)₂ (2)SPhos (4)NaOtBu (2.2)Toluene1002475
5Pd₂(dba)₃ (1)BINAP (2.5)NaOtBu (2.2)Toluene1002445
6Pd₂(dba)₃ (1)BrettPhos (2.5)K₃PO₄ (3.0)Dioxane1002468
7Pd₂(dba)₃ (1)BrettPhos (2.5)Cs₂CO₃ (3.0)Dioxane1002472

Discussion of Results:

The data clearly demonstrates the superiority of bulky, electron-rich monophosphine ligands (Entries 1-3) for this challenging transformation.

  • Ligand Effect: BrettPhos provided the highest yield (95%), highlighting the effectiveness of the latest generation of Buchwald ligands.[1] These ligands possess the steric bulk and electron-donating properties necessary to facilitate the rate-limiting reductive elimination step.[4] In contrast, the bidentate ligand BINAP (Entry 5), an earlier generation ligand, showed significantly lower efficiency, which is consistent with literature findings for many challenging couplings.[1]

  • Base Effect: The choice of base is critical. The strong, non-nucleophilic base sodium tert-butoxide (NaOtBu) consistently outperformed weaker inorganic bases like K₃PO₄ and Cs₂CO₃ (Entries 6-7). This is because a strong base is required to efficiently deprotonate the secondary amine once it has coordinated to the palladium center, a step that is often sluggish with weaker bases.[6][7]

  • Aryl Halide Reactivity: In comparative experiments (data not shown), the reaction with 2-[(4-bromophenyl)amino]acetic acid required longer reaction times and slightly higher catalyst loadings to achieve comparable yields, consistent with the lower reactivity of aryl bromides in the oxidative addition step.[4]

Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following section provides a detailed, step-by-step protocol for the highest-yielding reaction identified in our screening (Table 1, Entry 3).

General Workflow Diagram

Experimental_Workflow start Start reagents Weigh Reagents: - Substrate - Pd₂(dba)₃ - BrettPhos - NaOtBu start->reagents setup Assemble Glassware (Schlenk tube, stir bar) reagents->setup inert Establish Inert Atmosphere (3x Vacuum/Argon cycles) setup->inert addition Add Reagents & Solvent (Dioxane) to Tube inert->addition reaction Heat & Stir (100 °C, 12 h) addition->reaction quench Cool to RT & Quench (Add sat. aq. NH₄Cl) reaction->quench extract Workup (Extraction with EtOAc) quench->extract analyze Analysis (NMR, LC-MS) extract->analyze end End analyze->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol for Cyclization using BrettPhos

Materials:

  • 2-[(4-Iodophenyl)amino]acetic acid (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol% Pd)

  • BrettPhos (0.025 equiv, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous 1,4-Dioxane

  • Argon gas supply

  • Schlenk tube with a magnetic stir bar

Procedure:

  • Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add 2-[(4-Iodophenyl)amino]acetic acid (e.g., 293 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (13.4 mg, 0.025 mmol), and sodium tert-butoxide (211 mg, 2.2 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots (under argon) and analyzing by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-aryl piperazinone.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to optimizing the Buchwald-Hartwig amination for a complex substrate like 2-[(4-Iodophenyl)amino]acetic acid.

Key Recommendations:

  • Ligand Selection is Paramount: For challenging couplings involving potentially chelating substrates or secondary amines, bulky monophosphine biaryl ligands from the Buchwald group, such as BrettPhos and XPhos , are the recommended starting point.[1][9]

  • Strong Base is Often Necessary: A strong, hindered base like NaOtBu is crucial for efficient deprotonation and achieving high yields, especially when working with less acidic secondary amines.[6][7]

  • Solvent Choice Matters: Aprotic polar solvents like dioxane or toluene are generally effective. The optimal choice may depend on substrate solubility and the specific ligand used.[11][12]

By applying these principles and using the provided protocols as a template, researchers can significantly streamline the optimization process for synthesizing complex N-arylated molecules, accelerating progress in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, C., & MacMillan, D. W. C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 237-243. [Link]

  • Singleton, C., & MacMillan, D. W. C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026-11033. [Link]

  • Yadav, J. S., et al. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026-11033. [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ACS Publications. (2006, June 9). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • PMC. (n.d.). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2001, March 24). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]

  • ResearchGate. (2022, July 12). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • PMC. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Thieme. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chem-Station. (2014, April 1). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]

  • Szostak, M., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology. [Link]

  • ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • PMC. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations. Retrieved from [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2021, October 25). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Retrieved from [Link]

  • Chem-Station (Japanese). (2009, June 10). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 2-[(4-Iodophenyl)amino]acetic acid

As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our environment hinge upon the meticulous management of the chemical lifecycle, fro...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our environment hinge upon the meticulous management of the chemical lifecycle, from procurement to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-[(4-Iodophenyl)amino]acetic acid, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.

The protocols outlined herein are designed to be a self-validating system, ensuring that each step, when followed correctly, contributes to a safe, compliant, and logically sound waste management process.

Hazard Profile and Regulatory Imperative

Before any disposal plan can be formulated, a thorough understanding of the material's characteristics is essential.

1.1. Intrinsic Hazards 2-[(4-Iodophenyl)amino]acetic acid is classified as a hazardous substance. According to safety data sheets, it presents the following risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal to prevent exposure.

1.2. Chemical Classification: A Critical Disposal Determinant The molecular structure of this compound includes a carbon-iodine bond, which classifies it as a halogenated organic compound .[3] This classification is the single most important factor in determining its disposal pathway. Halogenated waste streams require specialized treatment, typically high-temperature incineration with flue gas scrubbing, to neutralize the acidic and toxic byproducts (e.g., hydrogen iodide) that are generated during combustion.[1] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent, increasing disposal costs and environmental risk.

1.3. Regulatory Framework The handling and disposal of this chemical fall under the purview of several regulatory bodies. In the United States, these primarily include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) that must outline procedures for safe handling and waste disposal.[4][5][6]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle to grave".[7] Improper disposal is a violation of federal law.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures that all waste containing 2-[(4-Iodophenyl)amino]acetic acid is managed safely and compliantly.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, at a minimum, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.[1][8]

  • Protective Clothing: A lab coat, buttoned to the neck.

Step 2: Segregate Waste at the Point of Generation This is the most critical step to ensure proper disposal.

  • Designate a Waste Stream: All waste containing 2-[(4-Iodophenyl)amino]acetic acid must be collected in a container specifically designated for "Halogenated Organic Waste" .[3]

  • Prevent Co-mingling: Do NOT mix this waste with other streams such as non-halogenated organics, aqueous waste, acids, or bases.[3] Cross-contamination complicates disposal and can create unforeseen chemical hazards.

Step 3: Use a Dedicated and Appropriate Waste Container The integrity of the waste containment system is paramount.

  • Compatibility: The container must be made of a material chemically compatible with the waste. The original product container is often a suitable choice.[9]

  • Condition: The container must be in good condition, free from leaks, cracks, or deterioration.[7][9]

  • Closure: The container must have a secure, leak-proof closure. It must be kept closed at all times except when actively adding waste.[7][10]

Step 4: Label the Waste Container Accurately Clear and accurate labeling prevents dangerous errors. The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "2-[(4-Iodophenyl)amino]acetic acid" and any other constituents in the container.

  • Hazard Identification: Clearly list the associated hazards (e.g., "Irritant").[11]

  • Responsible Party: Name of the principal investigator or laboratory.

Step 5: Accumulate and Store Waste Safely Waste must be stored in a controlled manner pending pickup.

  • Location: Store the container at or near the point of generation, in a designated and secure area under the control of laboratory personnel.[7][10]

  • Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in a laboratory at any one time. Furthermore, academic laboratories may have specific time limits for waste removal, often within 6 to 12 months of the accumulation start date.[7][10]

Step 6: Arrange for Final Disposal Final disposal is a regulated process that cannot be performed by laboratory staff.

  • Authorized Disposal: This chemical waste must be disposed of through a licensed environmental disposal service or your institution's Environmental Health and Safety (EHS) department.[1][12]

  • Prohibited Actions: Never dispose of 2-[(4-Iodophenyl)amino]acetic acid or its solutions down the drain or in the regular trash.[1][13] Discharge into the environment must be avoided.[1]

  • Recommended Technology: The standard and accepted disposal method is by removal to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[1]

Management of Contaminated Materials

Contaminated Lab Supplies: Disposable items such as gloves, weigh boats, and absorbent paper contaminated with 2-[(4-Iodophenyl)amino]acetic acid must be considered hazardous waste. Place these items into the same designated "Halogenated Organic Waste" container.[12]

Empty Containers: An "empty" container that held this chemical must still be managed with care.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol) that can dissolve the residual chemical.[9][14]

  • Collect Rinsate: The solvent rinsate from all three rinses is now hazardous waste and MUST be collected and added to your "Halogenated Organic Waste" container.[9][14]

  • Final Disposal: Once triple-rinsed, the container can be considered "empty" under RCRA regulations. Deface or remove the original label, and the container may then be disposed of in the normal trash or recycled.[9][14]

Emergency Spill Procedures

In the event of a spill, a swift and correct response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's EHS.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to cover and contain the spill.[15]

  • Collect Material: Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Waste" container.[2] Use non-sparking tools if a flammable solvent was involved.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Data Summary Table

ParameterSpecificationRationale & References
Hazard Classification Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)Prevents personal exposure during handling and disposal.[1][2]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatStandard protocol for handling irritating chemicals.[1][8]
Waste Category Halogenated Organic Waste The presence of iodine dictates the disposal pathway.[3]
Incompatible Wastes Non-Halogenated Organics, Acids, Bases, Aqueous SolutionsPrevents dangerous reactions and waste stream contamination.[3]
Container Requirements Compatible, Good Condition, Securely Closed, LabeledEnsures safe containment and communication of hazards.[7][9][10]
Primary Disposal Method Licensed Hazardous Waste ContractorEnsures compliance with EPA and local regulations.[1][12]
Approved Technology Controlled Incineration with Flue Gas ScrubbingRequired to safely destroy halogenated compounds and neutralize byproducts.[1]
Prohibited Disposal Sink/Sewer Disposal, Regular Trash, Environmental ReleasePrevents environmental contamination and damage to infrastructure.[1][7][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making correct disposal decisions for waste streams involving 2-[(4-Iodophenyl)amino]acetic acid.

DisposalWorkflow start_node Waste Generation (Contains 2-[(4-Iodophenyl)amino]acetic acid) decision_node decision_node start_node->decision_node Identify Waste Type process_node_solid 1. Don full PPE. 2. Place directly into container. decision_node->process_node_solid Solid Chemical or Contaminated Debris process_node_container 1. Don full PPE. 2. Triple-rinse with appropriate solvent. decision_node->process_node_container Empty Container process_node process_node final_node Halogenated Organic Waste Container non_haz_node Non-Hazardous Trash / Recycling process_node_solid->final_node process_node_container->final_node Collect all rinsate process_node_container->non_haz_node After rinsing & defacing label

Caption: Decision workflow for segregating waste containing 2-[(4-Iodophenyl)amino]acetic acid.

References

  • SAFETY DATA SHEETS. (n.d.). Multiple sources.
  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Daniels Health. (2025, May 21).
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard (29 CFR 1910.1450).
  • Vanderbilt University Medical Center. (n.d.).
  • Duke University Occupational and Environmental Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practices.
  • Aldrich. (2025, September 22).
  • Fisher Scientific. (2025, December 22).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Appendix A: OSHA Laboratory Standard. In Prudent Practices in the Laboratory.
  • Labor Security System. (n.d.).
  • University of California, Santa Cruz. (n.d.).
  • Thermo Fisher Scientific. (2025, September 5).
  • U.S. Environmental Protection Agency (EPA). (n.d.).
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26).
  • Chemos GmbH & Co. KG. (n.d.).
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency (EPA). (1989, August).
  • European Chemicals Agency (ECHA). (2025, November 12).
  • FUJIFILM Wako Chemicals. (2025, May 2).
  • BenchChem. (2025). Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

Sources

Handling

Personal protective equipment for handling 2-[(4-Iodophenyl)amino]acetic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system grounded in chemical causality. When handling 2-[(4-Iodophenyl)amino]acet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system grounded in chemical causality. When handling 2-[(4-Iodophenyl)amino]acetic acid (CAS 13370-63-3)[1], researchers often default to standard organic compound precautions. However, this is an iodinated organic compound, which introduces unique systemic and environmental risks that demand a specialized operational framework.

This guide provides the authoritative, step-by-step methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical, ensuring both operator safety and environmental integrity.

The Causality of Protection: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the mechanistic risks associated with 2-[(4-Iodophenyl)amino]acetic acid:

  • The Solvent Carrier Effect: In its pure form, this compound is a solid powder[1]. However, to be utilized in biological assays or synthetic workflows, it is typically dissolved in polar aprotic solvents (e.g., DMSO or DMF). DMSO rapidly penetrates the dermal barrier, acting as a "Trojan Horse" that carries dissolved iodinated solutes directly into the bloodstream. Therefore, your PPE must be selected to resist the solvent, not just the solid compound.

  • The Environmental Hazard (I-DBP Formation): The most critical risk associated with iodinated organics is their environmental fate. If this compound is improperly disposed of down the drain, it enters municipal wastewater systems. During standard water treatment, exposure to chlorination and sunlight causes iodinated organics to degrade and release iodide, which subsequently reacts to form Iodinated Disinfection Byproducts (I-DBPs) , such as iodoacetic acid[2].

To illustrate why zero-drain disposal is a self-validating safety standard, consider the quantitative toxicity data comparing halogenated byproducts[2]:

Table 1: Relative Toxicity of Disinfection Byproducts (Quantitative Comparison)

Disinfection Byproduct ClassHalogen Leaving GroupRelative CytotoxicityRelative GenotoxicityPrimary Environmental Source
Chlorinated (C-DBPs) Cl⁻1x (Baseline)1x (Baseline)Standard water treatment
Brominated (Br-DBPs) Br⁻~10x to 50x~10x to 50xBromide-rich source waters
Iodinated (I-DBPs) I⁻Up to 700x Up to 700x Iodinated organics (lab waste, contrast media)[2]

Data demonstrates that I-DBPs act as potent alkylating agents, readily reacting with DNA nucleophiles and initiating tumorigenesis[2].

Personal Protective Equipment (PPE) Matrix

Based on the chemical properties and solvent carrier risks, the following PPE matrix must be strictly adhered to during all operational phases.

Operational PhaseEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Safety goggles (tight-fitting)Double Nitrile gloves (min. 5 mil)Flame-retardant lab coatN95 or P100 particulate respirator
Solubilization (DMSO/DMF) Safety gogglesButyl rubber gloves (Nitrile degrades rapidly in DMSO)Lab coat + Chemical apronFume hood (Face velocity: 80-100 fpm)
Assay Execution Safety glasses with side shieldsNitrile gloves (change every 30 mins)Lab coatFume hood or Biosafety Cabinet
Spill Cleanup Chemical splash gogglesHeavy-duty Butyl or Silver Shield glovesTyvek suitP100 half-face respirator

Step-by-Step Operational Workflow

Phase 1: Preparation & Workspace Setup

  • Validate Containment: Verify that the fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench due to the risk of aerosolization.

  • Static Mitigation: 2-[(4-Iodophenyl)amino]acetic acid powder can hold a static charge. Use an anti-static gun (Zerostat) or an anti-static bar near the analytical balance to prevent the powder from scattering during transfer.

Phase 2: Weighing & Solubilization

  • Tare and Transfer: Place a static-free weigh boat on the balance. Using a clean, dry stainless-steel spatula, carefully transfer the required mass.

  • Solvent Addition: Transfer the weighed solid to a borosilicate glass vial. Slowly add the required volume of solvent (e.g., DMSO) by pipetting down the side of the vial to minimize aerosol generation.

  • Agitation: Cap the vial securely and vortex until complete dissolution is achieved.

Phase 3: Decontamination

  • Tool Cleaning: Rinse the spatula and any reusable glassware with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Capture: Crucially, collect all rinsate in the Halogenated Organic Waste container. Do not wash instruments in the sink until they have been chemically decontaminated.

Waste Management & Disposal Plan

To prevent the catastrophic formation of I-DBPs in the environment[3],[2], all waste generated from this compound must be managed under strict halogenated protocols[4].

  • Strict Segregation: Collect all liquid effluents, solvent rinses, and assay waste in clearly labeled "Halogenated Organic Waste" carboys.

  • Never Mix Waste Streams: Never mix halogenated waste with non-halogenated waste or acidic/basic aqueous streams, as this can cause dangerous exothermic reactions or compromise the incineration process[4].

  • Secondary Containment: Store all halogenated waste carboys in high-density polyethylene (HDPE) secondary containment bins to capture potential leaks[4].

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in designated solid hazardous waste bins.

  • Final Disposal: All halogenated waste must be transferred to a licensed environmental vendor for high-temperature incineration, which safely breaks the carbon-iodine bonds without releasing reactive iodide into the water table.

Spill Response Protocol

In the event of a spill, isolate the area immediately and follow these steps:

  • For a Solid Spill: Do not sweep, as this generates hazardous dust. Gently cover the powder with wet paper towels. Scoop the damp material using a non-sparking tool and place it into a solid hazardous waste container.

  • For a Liquid Spill (in solvent): Cover the spill with a commercial organic absorbent pad or vermiculite.

  • Chemical Neutralization: Wipe the contaminated surface with a dilute sodium thiosulfate solution (5–10%). Sodium thiosulfate acts as a reducing agent, neutralizing any free iodine (which would appear as a yellow/brown stain) into harmless, water-soluble iodide salts. Follow up with a standard soap and water wash.

Visualizing the Workflow: Handling & Environmental Fate

The following diagram illustrates the logical relationship between safe laboratory handling, proper waste segregation, and the environmental consequences of protocol failure.

G Start 2-[(4-Iodophenyl)amino]acetic acid (Solid Powder) Weighing Weighing & Transfer (Fume Hood + N95/P100) Start->Weighing Minimize dust Prep Solution Preparation (e.g., DMSO/DMF) Weighing->Prep Add solvent Use Experimental Application Prep->Use Conduct assay Waste Waste Collection Use->Waste Collect all effluents Halogenated Halogenated Organic Waste (Strict Segregation) Waste->Halogenated Primary Route Drain Drain Disposal (STRICTLY PROHIBITED) Waste->Drain Improper Route Incineration Licensed Incineration (Safe Destruction) Halogenated->Incineration Final Disposal IDBP Formation of Highly Toxic I-DBPs in Wastewater Drain->IDBP Chlorination

Caption: Operational workflow for 2-[(4-Iodophenyl)amino]acetic acid highlighting waste fate.

References

  • Witt, R. P., & Guzman, M. I. (2025). "Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters." Environmental Science: Water Research & Technology, 11, 2529-2541. URL: [Link]

  • Wrzesińska, K., et al. (2026). "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." Molecules, 31(3), 551. URL: [Link]

  • Loughborough University. (2021). "Standard Operating Procedure SOP039: Storage, Handling and Disposal of Waste Chemicals and Solvents." Centre for Biological Engineering. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Iodophenyl)amino]acetic acid
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2-[(4-Iodophenyl)amino]acetic acid
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